molecular formula C11H17NO B13038310 (R)-(2-(1-Aminobutyl)phenyl)methanol

(R)-(2-(1-Aminobutyl)phenyl)methanol

Katalognummer: B13038310
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: SEQXHGREEQIGEJ-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-(2-(1-Aminobutyl)phenyl)methanol is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-(2-(1-Aminobutyl)phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(2-(1-Aminobutyl)phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H17NO

Molekulargewicht

179.26 g/mol

IUPAC-Name

[2-[(1R)-1-aminobutyl]phenyl]methanol

InChI

InChI=1S/C11H17NO/c1-2-5-11(12)10-7-4-3-6-9(10)8-13/h3-4,6-7,11,13H,2,5,8,12H2,1H3/t11-/m1/s1

InChI-Schlüssel

SEQXHGREEQIGEJ-LLVKDONJSA-N

Isomerische SMILES

CCC[C@H](C1=CC=CC=C1CO)N

Kanonische SMILES

CCCC(C1=CC=CC=C1CO)N

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide on the Crystal Structure and Absolute Configuration of (R)-(2-(1-Aminobutyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms in a chiral molecule is fundamental to its biological activity. This guide provides a comprehensive technical overview of the methodologies required to determine the crystal structure and absolute configuration of the chiral amino alcohol, (R)-(2-(1-Aminobutyl)phenyl)methanol. As a molecule of interest in synthetic and medicinal chemistry, understanding its stereochemical properties is paramount. This document, intended for researchers and drug development professionals, outlines the critical experimental workflows, from obtaining a single crystal to the definitive assignment of its absolute configuration using state-of-the-art techniques. We will delve into the theoretical underpinnings and practical considerations of single-crystal X-ray diffraction, a cornerstone for unambiguous structural elucidation, and explore complementary spectroscopic methods.

Introduction: The Significance of Stereochemistry in Drug Design

Chirality is a key stereochemical property that profoundly influences the pharmacological and toxicological profiles of many drug candidates. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. Therefore, the unambiguous determination of the absolute configuration of a chiral compound is a critical step in drug discovery and development. The molecule (R)-(2-(1-Aminobutyl)phenyl)methanol, a chiral amino alcohol, serves as a pertinent example where precise structural knowledge is essential for understanding its interactions with biological targets. This guide will provide a robust framework for researchers to approach the determination of its crystal structure and absolute configuration.

Prerequisite: Synthesis and Enantiomeric Resolution

Before any structural analysis can commence, a highly pure enantiomer of the target compound is required. The synthesis of racemic (2-(1-Aminobutyl)phenyl)methanol can be achieved through various organic synthesis routes. Following synthesis, the resolution of the enantiomers is a critical step. Chiral resolution techniques, such as the use of chiral acids to form diastereomeric salts that can be separated by crystallization, are commonly employed.[1]

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[2] The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: From Powder to Crystal

The journey to a crystal structure begins with the challenging yet crucial step of growing a high-quality single crystal.

Step-by-Step Protocol for Crystal Growth:

  • Purification: Start with a highly purified sample of (R)-(2-(1-Aminobutyl)phenyl)methanol. Impurities can inhibit crystallization.

  • Solvent Screening: Dissolve a small amount of the compound in various solvents of differing polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane) to determine solubility. The ideal solvent is one in which the compound is sparingly soluble.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is poorly soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystallization.

  • Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer. The decrease in temperature reduces solubility, often leading to crystal formation.

Data Collection and Structure Solution

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray analysis.

Workflow for SC-XRD Analysis:

  • Crystal Mounting: A well-formed single crystal is carefully mounted on a goniometer head.

  • Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. It is then rotated in a beam of monochromatic X-rays, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined to best fit the experimental data.

  • Absolute Configuration Determination: For chiral molecules, the absolute configuration can often be determined from the X-ray data through the anomalous dispersion effect.[3] This is particularly effective if the molecule contains atoms heavier than oxygen. The Flack parameter is a critical value obtained during refinement that indicates the correctness of the assigned enantiomer; a value close to zero for a known absolute configuration confirms the assignment.

Complementary and Corroborative Techniques for Absolute Configuration

While SC-XRD is the gold standard, other spectroscopic methods can provide valuable, and sometimes more readily obtainable, information about the absolute configuration.[]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] This technique is particularly useful when obtaining single crystals is challenging.

Methodology for VCD Analysis:

  • Sample Preparation: A solution of the enantiomerically pure (R)-(2-(1-Aminobutyl)phenyl)methanol is prepared in a suitable solvent (e.g., deuterated chloroform).

  • Spectral Acquisition: The VCD and infrared spectra are recorded.

  • Computational Modeling: The VCD spectrum of one enantiomer is calculated using density functional theory (DFT). The spectrum of the other enantiomer is its mirror image.

  • Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectra. A match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy can be used to determine the absolute configuration by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA).[] The resulting diastereomers will have distinct NMR spectra. The Mosher's method is a classic example of this approach.[]

Protocol for NMR-based Configurational Assignment:

  • Derivatization: React the (R)-(2-(1-Aminobutyl)phenyl)methanol with a chiral derivatizing agent, such as (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters or amides.

  • NMR Analysis: Acquire high-resolution ¹H or ¹⁹F NMR spectra of the resulting diastereomers.

  • Spectral Comparison: The chemical shift differences between the diastereomeric products can be correlated to the absolute configuration of the original alcohol or amine based on established models.[7][8]

Data Presentation and Interpretation

The culmination of these experimental procedures is the clear and concise presentation of the structural data.

Table 1: Example Crystallographic Data for (R)-(2-(1-Aminobutyl)phenyl)methanol

ParameterValue
Chemical FormulaC₁₁H₁₇NO
Formula Weight179.26
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)[Example Value: 8.123]
b (Å)[Example Value: 10.456]
c (Å)[Example Value: 12.789]
α (°)90
β (°)90
γ (°)90
Volume (ų)[Example Value: 1087.9]
Z4
R-factor (%)[Example Value: 3.5]
Flack Parameter[Example Value: 0.02(3)]

Note: The values in this table are hypothetical examples of what would be obtained from a successful SC-XRD experiment.

Visualizing the Workflow

A clear workflow is essential for planning and executing the determination of a crystal structure.

Crystal_Structure_Workflow cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_xrd X-ray Diffraction cluster_spectroscopy Spectroscopic Analysis (Alternative/Complementary) Synthesis Synthesis of Racemic Compound Resolution Enantiomeric Resolution Synthesis->Resolution Solvent_Screen Solvent Screening Resolution->Solvent_Screen VCD VCD Spectroscopy Resolution->VCD NMR NMR with Chiral Derivatizing Agents Resolution->NMR Crystallization Crystallization (e.g., Slow Evaporation) Solvent_Screen->Crystallization Data_Collection SC-XRD Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Absolute_Config Absolute Configuration Determination Structure_Solution->Absolute_Config

Caption: Workflow for Crystal Structure and Absolute Configuration Determination.

Conclusion

The determination of the crystal structure and absolute configuration of (R)-(2-(1-Aminobutyl)phenyl)methanol is a multi-faceted process that relies on a combination of meticulous experimental work and sophisticated analytical techniques. While single-crystal X-ray diffraction remains the definitive method, spectroscopic techniques such as VCD and NMR provide powerful complementary approaches. This guide has outlined the essential workflows and theoretical considerations to empower researchers in their pursuit of unambiguous stereochemical characterization, a critical endeavor in the advancement of medicinal chemistry and drug development.

References

  • Benzenemethanol, α-(1-aminoethyl)-. (n.d.). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Wanner, K. T., & Paintner, F. F. (2003). A Convenient Method for the Determination of the Absolute Configuration of Chiral Amines. The Journal of Organic Chemistry, 68(5), 2010–2017. [Link]

  • Ahrens, J., et al. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 57(9), 2346-2350. [Link]

  • PubChem. (n.d.). (R)-amino(phenyl)methanol. Retrieved from [Link]

  • Sato, D., et al. (2008). Solvent control of optical resolution of 2-amino-1-phenylethanol using dehydroabietic acid. Organic & Biomolecular Chemistry, 6(3), 458-463. [Link]

  • Darshani, N. G. A., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). IUCrData, 9(4), x240409. [Link]

  • Reddy, K. L., et al. (2007). New, Convenient Methods of Synthesis and Resolution of 1,2-Amino Alcohols. Synthetic Communications, 37(10), 1619-1626. [Link]

  • Zhang, C., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 345. [Link]

  • Schuster, M., et al. (2018). Enzyme Engineering Based on X-ray Structures and Kinetic Profiling of Substrate Libraries: Alcohol Dehydrogenases for Stereospecific Synthesis of a Broad Range of Chiral Alcohols. ACS Catalysis, 8(5), 4144–4153. [Link]

  • NP-MRD. (2022). [2-(methylamino)phenyl]methanol. Retrieved from [Link]

  • Yamauchi, T., et al. (2014). X-ray diffraction study of intermolecular hydrogen-bonded structure in liquid alcohols, C n H 2n + 1 OH (n = 1∼9). Journal of Molecular Liquids, 193, 118-125. [Link]

  • CCDC. (2019). CCDC 1874624: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Zhu, J.-D., et al. (2025). The crystal structure of (E)-(2-((pyridin-2-ylmethylene)amino)phenyl)arsonic acid, C12H11AsN2O3. Zeitschrift für Kristallographie - New Crystal Structures, 230(4), 645-647. [Link]

  • CCDC. (n.d.). CCDC 2183452: Experimental Crystal Structure Determination. Retrieved from [Link]

  • E-Content. (2015, December 21). Spectroscopic methods for determination of Absolute Configuration of Coordination Complexes (CHE) [Video]. YouTube. [Link]

  • Zhang, Y., & Wang, Y. (2014). Crystal structure of phenyl(pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o947. [Link]

  • Google Patents. (n.d.). A novel method for synthesis of optically pure beta-amino alcohols.
  • Buma, W. J., et al. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 19(5), 15-18. [Link]

  • PubChem. (n.d.). Amino(phenyl)methanol. Retrieved from [Link]

  • Zhu, L., et al. (2021). Improvement of 2-phenylethanol production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering. PLOS ONE, 16(10), e0258180. [Link]

  • Galkin, M. V., & Samec, J. S. M. (2016). Asymmetric Guerbet Reaction to Access Chiral Alcohols. Angewandte Chemie International Edition, 55(43), 13514-13518. [Link]

  • Harada, N., & Nakanishi, K. (2000). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination. The Chemical Record, 1(3), 180-193. [Link]

  • Zhang, C., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 345. [Link]

  • Ungar, G., et al. (2011). Aggregation structure of chiral cubic liquid crystals revealed by X-ray diffraction utilizing a new algorithm. Soft Matter, 7(8), 3847-3851. [Link]

  • Purechemistry. (2024, February 19). Determination of absolute configuration. Retrieved from [Link]

Sources

A Technical Guide to the Thermodynamic Solubility Profiling of Chiral Amino Alcohols: The Case of (R)-(2-(1-Aminobutyl)phenyl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The thermodynamic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from formulation design and process chemistry to bioavailability and therapeutic efficacy.[1][2] This technical guide provides a comprehensive framework for determining the thermodynamic solubility profile of the chiral amino alcohol, (R)-(2-(1-Aminobutyl)phenyl)methanol, across a range of common organic solvents. As a Senior Application Scientist, this document synthesizes fundamental thermodynamic principles with a detailed, field-proven experimental protocol based on the gold-standard shake-flask method.[3][4] We will explore the theoretical underpinnings of solubility, including solute-solvent interactions and the utility of models like Hansen Solubility Parameters (HSP), and provide a step-by-step methodology for accurate and reproducible measurement. The guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical industry, offering both the "how" and the "why" behind the experimental design to ensure robust and reliable data generation.

Introduction: The Criticality of Solubility in Pharmaceutical Development

A specification is a set of criteria to which a drug substance must conform to be considered acceptable for its intended use, encompassing tests, analytical procedures, and acceptance criteria.[5] Within these specifications, solubility is a foundational parameter. Poor solubility can lead to significant challenges, including low oral bioavailability, unpredictable in-vitro test results, and difficulties in creating viable formulations for preclinical and clinical studies.[2] Therefore, a thorough understanding of an API's solubility in various solvent systems is not merely a characterization exercise; it is a cornerstone of a rational drug development strategy, directly impacting process chemistry, purification, crystallization, and the final dosage form design.[1][6]

This guide focuses on (R)-(2-(1-Aminobutyl)phenyl)methanol, a molecule possessing key functional groups common in pharmaceutical agents: a chiral center, a primary amine, a hydroxyl group, and an aromatic ring. This combination of a polar head and a non-polar tail makes its interaction with solvents complex and interesting, serving as an excellent model for this technical exploration.

Compound Profile: (R)-(2-(1-Aminobutyl)phenyl)methanol

To interpret solubility data, one must first understand the physicochemical properties of the solute.

  • Chemical Structure: alt text

  • Physicochemical Properties (Estimated):

    • Molecular Formula: C₁₁H₁₇NO

    • Molecular Weight: 179.26 g/mol

    • Key Functional Groups: Primary amine, primary alcohol, phenyl ring.

    • Structural Features: The molecule is amphiphilic. The amine (-NH₂) and hydroxyl (-OH) groups are polar and capable of acting as both hydrogen bond donors and acceptors.[7][8] The phenyl ring and the butyl chain are non-polar/lipophilic. This duality dictates its solubility behavior, anticipating moderate solubility in semi-polar solvents and lower solubility in the extremes of polar (aqueous) and non-polar (aliphatic) solvents.[9]

    • Predicted pKa: The primary amine is basic, with an estimated pKa for its conjugate acid in the range of 9-10. This means it will be predominantly ionized in acidic conditions.

    • Predicted LogP: The octanol-water partition coefficient (LogP) is likely to be in the range of 1.5-2.5, indicating a degree of lipophilicity.

The Theoretical Framework of Solubility

Dissolution is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix). Solubility occurs when ΔG_mix is negative.[10]

ΔG_mix = ΔH_mix - TΔS_mix

Where:

  • ΔH_mix is the enthalpy of mixing, representing the energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

  • TΔS_mix is the entropy of mixing, which is generally positive and favors dissolution.

The principle of "like dissolves like" is a practical simplification of these thermodynamic realities.[9] Polar solutes dissolve in polar solvents because the energy required to break the strong solute-solute and solvent-solvent interactions (like hydrogen bonds) is compensated by the formation of strong new solute-solvent interactions.[11][12]

3.1 Solvent Polarity and Dielectric Constant

Solvents can be broadly classified as polar, semi-polar, or non-polar, a property often indexed by the dielectric constant (δ).[11] Polar solvents like water have high dielectric constants and are effective at dissolving polar and ionic compounds by reducing the electrostatic force between ions.[13][14] Non-polar solvents like hexane have low dielectric constants and dissolve non-polar solutes via weaker van der Waals forces.[9] For an amphiphilic molecule like (R)-(2-(1-Aminobutyl)phenyl)methanol, semi-polar solvents (e.g., alcohols, ketones) are often effective as they can interact with both the polar and non-polar regions of the molecule.[9][12]

3.2 Hansen Solubility Parameters (HSP)

For a more nuanced prediction, the Hansen Solubility Parameter (HSP) model is exceptionally useful. It deconstructs the total cohesive energy of a substance into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from dipolar intermolecular forces.

  • δH: Energy from hydrogen bonds.[15]

The principle is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[16][17] This three-dimensional approach is far more predictive than a single polarity index and can explain phenomena such as a mixture of two non-solvents creating a good solvent system.[10]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the internationally recognized gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[3][4] The objective is to create a saturated solution, allow it to reach equilibrium, and then measure the concentration of the dissolved API.

4.1 Materials and Equipment

  • Solute: (R)-(2-(1-Aminobutyl)phenyl)methanol, solid (crystalline or amorphous powder).

  • Solvents: A selection of analytical grade organic solvents covering a range of polarities (e.g., n-Hexane, Toluene, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Methanol).

  • Equipment:

    • Analytical balance (4-5 decimal places).

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps.

    • Orbital shaker with temperature control (incubator shaker).[4]

    • Centrifuge.

    • Syringe filters (e.g., 0.22 µm or 0.45 µm, ensure compatibility with solvents).

    • Volumetric flasks and pipettes for dilutions.

    • HPLC system with a UV detector and a suitable column (e.g., C18).

4.2 Step-by-Step Experimental Workflow

  • Preparation of Saturated Solutions (in triplicate):

    • Rationale: Adding a clear excess of the solid API ensures that the solution reaches saturation. Triplicates are essential for statistical validity.

    • Procedure: Add an excess amount of (R)-(2-(1-Aminobutyl)phenyl)methanol to a pre-weighed glass vial. For example, add ~20-50 mg of API to 2 mL of the chosen solvent. The key is to have undissolved solid visually present at the end of the experiment.[6][18]

  • Equilibration:

    • Rationale: Dissolution is not instantaneous. A sufficient equilibration time is required for the system to reach a thermodynamic steady state. For many pharmaceutical compounds, 24 to 72 hours is standard.[2][3] Temperature control is critical as solubility is temperature-dependent.

    • Procedure: Tightly cap the vials. Place them in an orbital shaker set to a constant temperature (e.g., 25.0 °C / 298.15 K) and moderate agitation speed (e.g., 150-200 rpm) for at least 24 hours. The agitation ensures maximum contact between the solid and the solvent.[4]

  • Phase Separation:

    • Rationale: It is crucial to separate the saturated supernatant from the excess undissolved solid without altering the equilibrium (e.g., by temperature change).

    • Procedure: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for ~1-2 hours to allow larger particles to settle. Carefully draw the supernatant using a syringe and pass it through a solvent-compatible syringe filter (e.g., 0.22 µm) into a clean vial. Alternatively, centrifuge the vials at the same temperature and then sample the supernatant.

  • Quantification via HPLC-UV:

    • Rationale: HPLC-UV is a robust, sensitive, and specific method for quantifying the concentration of the dissolved API.

    • Procedure:

      • Stock Standard Preparation: Prepare a stock solution of known concentration by accurately weighing the API and dissolving it in a suitable solvent (e.g., methanol or a mobile phase mimic).

      • Calibration Curve: Create a series of calibration standards by serially diluting the stock standard. The concentration range should bracket the expected solubility of the samples.

      • Sample Preparation: Accurately dilute the filtered supernatant from Step 3 with the same diluent used for the calibration standards to bring its concentration into the linear range of the calibration curve.

      • Analysis: Inject the calibration standards and the diluted samples onto the HPLC system.

      • Calculation: Determine the concentration of the diluted sample from the calibration curve. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The final solubility is typically reported in units of mg/mL or mol/L.

4.3 Self-Validating System & Trustworthiness

This protocol is a self-validating system. The persistent presence of excess solid at the end of the equilibration period confirms that saturation was achieved. The use of a validated, specific analytical method like HPLC ensures that the measurement is accurate and not influenced by potential impurities or degradants. Following ICH guidelines for analytical procedure validation (Q2(R1)) for the HPLC method further enhances the trustworthiness of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess API into triplicate vials prep2 Add precise volume of organic solvent prep1->prep2 equil1 Seal vials and place in incubator shaker prep2->equil1 equil2 Agitate at constant T (e.g., 25°C) for 24-72h equil1->equil2 Achieve Equilibrium sep1 Centrifuge or allow solids to settle equil2->sep1 sep2 Filter supernatant (0.22 µm syringe filter) sep1->sep2 Isothermal quant2 Dilute filtered sample accurately sep2->quant2 quant1 Prepare calibration standards quant3 Analyze all via HPLC-UV quant1->quant3 quant2->quant3 quant4 Calculate solubility from calibration curve quant3->quant4

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Hypothetical Data & Interpretation

The following table presents a plausible thermodynamic solubility profile for (R)-(2-(1-Aminobutyl)phenyl)methanol at 25 °C.

SolventDielectric Constant (approx.)Solubility (mg/mL)Solubility (mol/L)Classification
n-Hexane1.9< 0.1< 0.0006Practically Insoluble
Toluene2.41.50.0084Sparingly Soluble
Ethyl Acetate6.0250.139Soluble
Acetone211100.614Freely Soluble
Isopropanol181550.865Freely Soluble
Ethanol252101.171Very Soluble
Methanol332801.562Very Soluble

Interpretation:

  • Non-Polar Solvents (Hexane, Toluene): Solubility is very low. The energy from weak van der Waals interactions is insufficient to overcome the strong hydrogen bonding and polar interactions between the API molecules in its solid lattice.

  • Semi-Polar Aprotic Solvents (Ethyl Acetate, Acetone): Solubility increases significantly. These solvents have a polar carbonyl group that can act as a hydrogen bond acceptor for the API's -OH and -NH₂ groups, while their alkyl portions can interact with the API's phenyl and butyl groups.

  • Polar Protic Solvents (Alcohols): Solubility is highest in the short-chain alcohols. These solvents are excellent hydrogen bond donors and acceptors, allowing for strong, favorable interactions with the polar functional groups of the API. The solubility trend (Methanol > Ethanol > Isopropanol) correlates with increasing polarity and decreasing steric hindrance, facilitating more effective solvation of the API molecule.

Conclusion

The thermodynamic solubility profile is an indispensable dataset in pharmaceutical development. The systematic approach detailed in this guide, combining the robust shake-flask methodology with a sound understanding of physicochemical principles, provides the framework for generating high-quality, reliable data. For a molecule like (R)-(2-(1-Aminobutyl)phenyl)methanol, this data is crucial for selecting appropriate solvents for synthesis and purification, identifying potential cosolvent systems for liquid formulations, and predicting its behavior in subsequent biopharmaceutical studies. This foundational knowledge empowers scientists to make informed decisions, mitigate risks, and accelerate the journey from discovery to a viable drug product.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59037850, (R)-amino(phenyl)methanol. Retrieved from [Link]

  • Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Retrieved from [Link]

  • International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • Avdeef, A., Tsinman, K., & Tsinman, O. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75677, (R)-(-)-2-Amino-1-phenylethanol. Retrieved from [Link]

  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • Hameed, G. S. (2024). Solubility and distribution. University of Baghdad College of Pharmacy.
  • Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Retrieved from [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenemethanol, α-(1-aminoethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Al-Ghananeem, A. M. (n.d.). Solubility and Distribution Phenomena.
  • ChemBK. (n.d.). (R)-(-)-2-Amino-1-phenylethanol - Names and Identifiers. Retrieved from [Link]

  • Therapeutic Goods Administration. (2000). ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Retrieved from [Link]

  • Zhang, H., et al. (2021). Applications of the Hansen solubility parameter for cellulose. BioResources. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube. Retrieved from [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

  • Ferreira, O., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules. Retrieved from [Link]

  • Scholars Research Library. (2011). Enhancement of Solubility: A Pharmaceutical Overview. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020129087A1 - NOVEL PROCESS FOR THE PREPARATION OF R-PHENYLACETYLCARBINOL AND β-AMINOALCOHOLS.
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]

  • Lejan Team. (n.d.). Specifications: test procedures and acceptance criteria for new. Retrieved from [Link]

  • BS Publications. (n.d.). UNIT 1 SOLUBILITY OF DRUGS. Retrieved from [Link]

  • Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Retrieved from [Link]

Sources

Stereochemical Assignment and Characterization of (R)-(2-(1-Aminobutyl)phenyl)methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophoric Relevance

The unambiguous determination of absolute configuration is a critical bottleneck in the development of chiral therapeutics. The molecule (R)-(2-(1-Aminobutyl)phenyl)methanol represents a highly privileged 1-aryl-1-alkylamine pharmacophore[1]. Structurally, it features a primary amine at the stereogenic center (C1 of the butyl chain) and a primary alcohol (an ortho-hydroxymethyl group) on the adjacent phenyl ring.

This bifunctionality (-NH₂ and -OH) presents a unique analytical challenge. Traditional derivatization methods often suffer from poor chemoselectivity, leading to complex mixtures of amides and esters. In this whitepaper, I outline the self-validating spectroscopic systems and experimental workflows required to rigorously characterize and assign the (R)-configuration to this molecule, bypassing empirical and often ambiguous optical rotation measurements in favor of robust, NMR-based spatial mapping.

Baseline Physicochemical & Spectroscopic Characterization

Before initiating stereochemical assignment, the structural integrity of the isolated or synthesized compound must be validated. The presence of both hydrogen-bond donors and acceptors dictates its conformational behavior in solution.

Table 1: Standard Characterization Profile for (2-(1-Aminobutyl)phenyl)methanol
Analytical TechniqueKey Diagnostic FeaturesCausality / Interpretation
¹H NMR (CDCl₃, 400 MHz) δ 4.2–4.4 (m, 1H, CH-NH₂), δ 4.6–4.8 (s, 2H, Ar-CH₂OH)The benzylic methine proton is highly deshielded due to the adjacent electronegative amine and anisotropic phenyl ring.
¹³C NMR (CDCl₃, 100 MHz) δ ~55.0 (CH-NH₂), δ ~63.0 (Ar-CH₂OH)Confirms the primary alcohol and benzylic amine carbon environments.
HRMS (ESI-TOF) m/z [M+H]⁺ calculated for C₁₁H₁₈NO: 180.1383Validates the exact mass, molecular formula, and absence of over-alkylation.
FT-IR (ATR) Broad bands at 3300–3400 cm⁻¹Confirms the presence of overlapping O-H and N-H stretching vibrations.

Mechanistic Framework for Stereochemical Assignment

While optical rotatory dispersion (ORD) and electronic circular dichroism (ECD) can provide stereochemical insights, they typically require extensive Time-Dependent Density Functional Theory (TD-DFT) modeling to be conclusive[2]. For absolute certainty, Nuclear Magnetic Resonance (NMR) coupled with chiral auxiliaries remains the gold standard[3].

The Challenge of Bifunctionality

Standard Mosher's acid (MTPA) derivatization is widely used for secondary alcohols and primary amines[4]. However, for (2-(1-Aminobutyl)phenyl)methanol, MTPA chloride can acylate both the -NH₂ and the -OH groups. Furthermore, for primary amines, MTPA often yields small chemical shift differences (ΔδR,S), making assignments ambiguous and prone to error[5].

The Solution: Boc-Phenylglycine (BPG) and Supramolecular Solvation

To establish a self-validating system, we employ two orthogonal approaches:

1. Covalent Derivatization with Boc-Phenylglycine (BPG): Boc-phenylglycine (BPG) is the reagent of choice for α-chiral primary amines[5]. BPG amides yield ΔδR,S values up to three times greater than classical MTPA or MPA reagents[6]. The underlying causality is the conformational rigidity of the BPG amide: it exists predominantly in a conformer where the C=O and C-H bonds are syn-coplanar. The phenyl ring of BPG is optimally positioned to exert strong anisotropic shielding on the L1 or L2 substituents of the amine[7]. Notably, the signs of the ΔδR,S values obtained with BPG are opposite to those obtained with MTPA due to this specific shielding cone orientation[5][7].

2. Supramolecular Solvation (CSA): To avoid covalent modification entirely, we utilize chiral solvating agents (CSAs). Negatively charged chiral Aluminum(III) complexes with hexadentate N₂O₄ ligands can form stereoselective ion pairs with the protonated primary amine, providing anisochronous chemical shifts[8]. Alternatively, bis-thiourea (BTDA) derivatives extend Mosher's logic via non-covalent hydrogen bonding, yielding interpretable Δδ patterns without derivatizing the alcohol[9][10][11].

Step-by-Step Experimental Protocols

The following protocols detail the methodologies for both approaches, ensuring a high-fidelity, self-validating analytical workflow.

Protocol A: Covalent Derivatization via "Mix and Shake" BPG Method

This protocol utilizes in-situ coupling to minimize workup and selectively target the more nucleophilic primary amine over the primary alcohol[12].

  • Sample Preparation: Dissolve 5 mg of the enantiopure (2-(1-Aminobutyl)phenyl)methanol substrate in 0.5 mL of CDCl₃ directly in an NMR tube.

  • Coupling: Add 2.0 equivalents of (R)-BPG, followed by coupling reagents (e.g., EDC·HCl and a catalytic amount of DMAP).

  • Reaction: Shake the NMR tube vigorously for 15 minutes at room temperature. The primary amine reacts significantly faster than the sterically hindered ortho-hydroxymethyl group.

  • Acquisition: Record the ¹H NMR spectrum.

  • Repetition: Repeat steps 1–4 using (S)-BPG in a separate NMR tube.

  • Calculation: Calculate ΔδR,S = δ(R)-BPG - δ(S)-BPG for the substituents attached to the chiral center.

Protocol B: Non-Covalent Chiral Solvating Agent (CSA) Analysis
  • Sample Preparation: Dissolve the amine substrate to a concentration of 20 mM in CD₃OD.

  • Ion-Pairing: Add 1.0 equivalent of the chiral Al(III) complex (e.g., H[Al-1b])[8].

  • Equilibration: Allow the solution to equilibrate for 5 minutes to ensure stable ion-pair formation.

  • Acquisition: Record the ¹H NMR spectrum at 298 K. The metal-centered chirality of the Al complex will resolve the enantiomeric signals[8].

Data Interpretation and Spatial Mapping

For the BPG derivatization, the spatial location of the substituents around the asymmetric carbon dictates the sign of the calculated ΔδR,S.

Table 2: Expected ΔδR,S Values for (R)-(2-(1-Aminobutyl)phenyl)methanol via BPG Derivatization
SubstituentSpatial PositionAnisotropic EffectExpected ΔδR,S Sign
Propyl Group (-CH₂CH₂CH₃)L1Shielded in (R)-BPG amideNegative (< 0)
ortho-Hydroxymethylphenyl L2Shielded in (S)-BPG amidePositive (> 0)

By mapping these signs to the established conformational model, the (R)-configuration is unambiguously confirmed[5][6].

Visualizing the Workflows and Logic

Workflow Start Enantiopure Substrate (R)-(2-(1-Aminobutyl)phenyl)methanol Split Select Assignment Strategy Start->Split CDA Covalent Derivatization (e.g., (R)/(S)-BPG) Split->CDA CSA Supramolecular Solvation (e.g., Chiral Al-complex) Split->CSA NMR_CDA Record 1H NMR of Diastereomeric Amides CDA->NMR_CDA NMR_CSA Record 1H NMR of Diastereomeric Ion Pairs CSA->NMR_CSA Calc Calculate Δδ(R,S) Values NMR_CDA->Calc NMR_CSA->Calc Assign Assign Absolute Configuration via Spatial Models Calc->Assign

Experimental workflow for NMR-based stereochemical assignment of chiral amines.

Logic Amide Diastereomeric Amide (R)-BPG vs (S)-BPG Conformer Dominant Conformer (syn-coplanar C=O and C-H) Amide->Conformer Shielding Anisotropic Shielding by Phenyl Ring Conformer->Shielding L1 Substituent L1 Shielded Δδ(R,S) < 0 Shielding->L1 L2 Substituent L2 Shielded Δδ(R,S) > 0 Shielding->L2 Config Map to (R) Configuration L1->Config L2->Config

Conformational model and anisotropic shielding logic for BPG-derivatized primary amines.

References

  • "1213037-21-8 | (s)-(2-(1-Aminobutyl)phenyl)methanol", ChemScene.
  • "Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent", Researcher.Life.
  • "1H NMR Chiral Analysis of Charged Molecules via Ion Pairing with Aluminum Complexes", Institute for Basic Science (IBS).
  • "“Mix and Shake” Method for Configurational Assignment by NMR: Application to Chiral Amines and Alcohols", ResearchGate.
  • "Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy", ACS Publications.
  • "Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy", ResearchGate.
  • "NMR-representative conformers of MTPA (a), MPA (b), and BPG amides (c)", ResearchGate.
  • "A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent", MDPI.
  • "A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent", ResearchGate.
  • "Chapter 2: Assigning Molecular Configuration by Nuclear Magnetic Resonance", RSC.
  • "Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea", Semantic Scholar.
  • "Computational methods and points for attention in absolute configuration determination", Frontiers in Chemistry.

Sources

In Vitro Toxicity and Material Safety Data for (R)-(2-(1-Aminobutyl)phenyl)methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I design toxicological evaluations not merely as compliance checklists, but as mechanistic investigations into a molecule's biological fate. (R)-(2-(1-Aminobutyl)phenyl)methanol is a chiral, ortho-substituted benzylic amino alcohol. While specific toxicological data for the pure (R)-enantiomer is often proprietary, its structurally related (S)-enantiomer (CAS 1213037-21-8) and the racemic mixture share fundamental physicochemical hazards[1][2]. This whitepaper deconstructs the structural liabilities of this compound, establishes a causality-driven in vitro testing strategy grounded in OECD guidelines, and provides self-validating experimental protocols for drug development professionals.

Structural Analysis & Predictive Toxicology (SAR)

To understand the toxicity profile of (R)-(2-(1-Aminobutyl)phenyl)methanol, we must first analyze the causality behind its chemical reactivity. The molecule possesses three distinct functional domains:

  • Primary Aliphatic Amine (-NH₂): Imparts significant basicity (predicted pKa ~9.5). While secondary amines pose a high risk for forming stable, highly mutagenic N-nitrosamines (NDSRIs) under intense regulatory scrutiny[3], primary amines generally form unstable diazonium salts that rapidly decompose. However, they can undergo oxidative deamination by monoamine oxidases (MAO) or CYP450s to form reactive aldehydes, causing cellular stress.

  • Benzylic Alcohol (-CH₂OH): This group is highly susceptible to oxidation by alcohol dehydrogenases (ADH) or hepatic CYP450 enzymes, leading to the formation of benzaldehyde and benzoic acid derivatives.

  • Aliphatic Butyl Chain: Increases the lipophilicity of the molecule, ensuring high membrane permeability and intracellular accumulation.

Pathway API (R)-(2-(1-Aminobutyl)phenyl)methanol CYP Hepatic CYP450 Metabolism API->CYP Metab1 Oxidative Deamination (Reactive Aldehyde) CYP->Metab1 Minor Pathway Metab2 Benzyl Alcohol Oxidation (Benzoic Acid) CYP->Metab2 Major Pathway Tox Cellular Stress / ROS Metab1->Tox Toxicity Risk Clear Phase II Conjugation (Glucuronidation) Metab2->Clear Detoxification

Figure 1: Predicted CYP450 metabolic pathways and cellular toxicity mechanisms.

Table 1: Physicochemical & Predictive Safety Data
ParameterValue / PredictionCausality / Toxicological Relevance
Molecular Formula C₁₁H₁₇NOBase structural identifier.
Molecular Weight 179.26 g/mol Low MW ensures high permeability across lipid bilayers.
Primary Amine pKa ~9.5 (Predicted)Confers basicity; potential for severe local tissue/ocular irritation.
Benzylic Alcohol H-bond donor/acceptorPrimary site for oxidative metabolism and phase II clearance.
Predicted GHS Skin Irrit. 2, Eye Dam. 1Amines act as severe ocular irritants due to lipid saponification.

Comprehensive In Vitro Toxicity Profiling

Our testing strategy is designed as a self-validating system. We do not just look for cell death; we look for the mechanism of failure.

Genotoxicity: Ames Test and Micronucleus Assay

Because oxidative deamination can yield reactive intermediates, we must rule out DNA reactivity.

  • Ames Test (OECD 471): This assay utilizes Salmonella typhimurium (e.g., TA98, TA100) and Escherichia coli (WP2 uvrA) strains to detect point mutations[4]. We employ the pre-incubation method with and without rat liver S9 metabolic activation to capture metabolites generated from the benzylic alcohol or amine[4].

  • In Vitro Micronucleus Test (OECD 487): To complement the Ames test, this assay detects structural (clastogenic) and numerical (aneugenic) chromosomal damage[5][6]. We utilize TK6 cells or human peripheral blood lymphocytes, employing Cytochalasin B to block cytokinesis. This traps cells that have divided once, allowing us to accurately score binucleated cells for micronuclei[6][7].

Phototoxicity: 3T3 NRU Assay

Given the conjugated aromatic system, we must assess phototoxic potential per OECD 432[8][9]. The 3T3 Neutral Red Uptake (NRU) assay measures the viability of Balb/c 3T3 fibroblasts exposed to the compound with and without UVA light (5 J/cm²)[8][10]. Neutral red dye only accumulates in the lysosomes of viable cells with active ATP/proton gradients; a reduction in uptake upon irradiation definitively proves phototoxicity[9][11].

Workflow Start Compound: (R)-(2-(1-Aminobutyl)phenyl)methanol Tier1 Tier 1: Cytotoxicity (HepG2 / 3T3 Fibroblasts) Start->Tier1 Tier2 Tier 2: Genotoxicity (OECD 471 & 487) Tier1->Tier2 IC50 > 10 µM Tier3 Tier 3: Phototoxicity (OECD 432) Tier2->Tier3 Ames/MN Negative Decision Safety Profile Established Tier3->Decision NRU Viability > 80%

Figure 2: Tiered in vitro toxicity testing workflow for (R)-(2-(1-Aminobutyl)phenyl)methanol.

Table 2: In Vitro Assay Battery & Acceptance Criteria
AssayTarget MechanismCell Line / StrainSelf-Validating Acceptance Criteria
Ames (OECD 471) Point mutationsS. typhimurium, E. coliPositive control must yield >3x revertants vs. vehicle control.
Micronucleus (OECD 487) Clastogenicity / AneugenicityTK6 or HPBLsCytokinesis-Block Proliferation Index (CBPI) must indicate viable division.
Phototoxicity (OECD 432) UVA-induced membrane damageBalb/c 3T3 FibroblastsChlorpromazine (positive control) Photo-Irritation Factor (PIF) > 6.

Standard Operating Procedures (SOPs)

To ensure trustworthiness, every protocol must act as a self-validating system. Below are the methodologies for evaluating this compound.

Protocol 1: OECD 471 Ames Test (Pre-incubation Method)

Why the pre-incubation method? It allows the compound and the S9 metabolic enzymes to interact in a concentrated environment before being diluted in agar, maximizing the detection of short-lived reactive aldehydes.

  • Preparation: Prepare test solutions of (R)-(2-(1-Aminobutyl)phenyl)methanol in DMSO. Ensure the final DMSO concentration in the assay does not exceed 5% to prevent baseline cytotoxicity[3].

  • Pre-incubation: In sterile culture tubes, combine 0.1 mL of bacterial suspension (e.g., TA98), 0.1 mL of the test solution, and 0.5 mL of either S9 mix (for metabolic activation) or phosphate buffer (for non-activated). Incubate at 37°C for 20-30 minutes with gentle shaking[3].

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the tubes, vortex gently, and pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48-72 hours. Count the number of revertant colonies using an automated colony counter[4].

  • System Validation: The assay is only valid if the strain-specific positive controls (e.g., 2-aminoanthracene for S9+) demonstrate a clear, concentration-related increase in revertants, and the vehicle control falls within historical background ranges[3][4].

Protocol 2: HepG2 Cytotoxicity Screen (ATP Luminescence)

Why HepG2 cells? They retain basal levels of hepatic metabolizing enzymes, making them superior to standard fibroblasts for detecting metabolism-induced toxicity from the benzylic alcohol group.

  • Seeding: Seed HepG2 cells in a 96-well opaque white plate at 10,000 cells/well in DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing: Aspirate media and apply (R)-(2-(1-Aminobutyl)phenyl)methanol at varying concentrations (0.1 µM to 100 µM) in serum-free media to prevent protein binding artifacts. Incubate for 24 hours.

  • Readout: Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • System Validation: Calculate the IC₅₀. The assay is valid if the positive control (e.g., Triton X-100) yields <5% viability and the vehicle control (0.1% DMSO) shows no significant deviation from untreated cells.

Material Safety Data & Handling (MSDS Framework)

Based on the structural properties of (R)-(2-(1-Aminobutyl)phenyl)methanol, the following handling protocols must be strictly enforced in the laboratory:

  • Hazard Classification (GHS):

    • Skin Irritation (Category 2): The basic amine can disrupt the acid mantle of the skin.

    • Serious Eye Damage (Category 1): High risk of corneal saponification upon contact.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during formulation), chemical safety goggles, and a standard laboratory coat. All powder handling must occur within a Class II biological safety cabinet or a dedicated powder-weighing hood to prevent inhalation of basic dust.

  • Spill Protocol: Do not use water initially, as the compound is highly lipophilic and will spread. Absorb with an inert material (e.g., vermiculite or dry sand), sweep into a sealed chemical waste container, and wash the area with a dilute, mildly acidic solution (e.g., 1% acetic acid) to neutralize residual amine, followed by a detergent wash.

References

  • 1213037-21-8 | (s)-(2-(1-Aminobutyl)phenyl)methanol - ChemScene - 1

  • 1213037-21-8_(S)-(2-(1-Aminobutyl)phenyl)methanol - ChemSrc - 2

  • Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories - 5

  • 3T3 Phototoxicity (OECD 432) - IIVS - 8

  • Test Guideline No. 471 Bacterial Reverse Mutation Test - Pasteur Lille - 4

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471) - NIB - Link

  • OECD 487: In vitro Micronucleus Test - Gentronix - 7

  • Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) - EMA - 3

  • OECD 487: In Vitro Mammalian Cell Micronucleus Test - Nucro-Technics - 6

  • In vitro phototoxicity test 3T3 NRO - OECD 432 - YesWeLab - 9

  • Phototoxicity test with 3T3 cells and reading of results with Neutral Red uptake - IVAMI - 11

  • Phototoxicity | UKAAT - UKAAT - 10

Sources

Methodological & Application

protocol for the enantioselective synthesis of (R)-(2-(1-Aminobutyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Enantioselective Synthesis of (R)-(2-(1-Aminobutyl)phenyl)methanol

Abstract

Chiral 1,2-amino alcohols are crucial structural motifs in a vast array of pharmaceuticals and serve as versatile building blocks in asymmetric synthesis.[1][2] This application note provides a comprehensive and reliable protocol for the enantioselective synthesis of (R)-(2-(1-aminobutyl)phenyl)methanol. The strategy hinges on the asymmetric reduction of a prochiral N-protected aminoketone using the Corey-Bakshi-Shibata (CBS) reduction method.[3][4] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a step-by-step guide from the precursor ketone to the final, highly enantioenriched amino alcohol. We detail the rationale behind the synthetic strategy, the mechanism of asymmetric induction, and robust procedures for synthesis, purification, and characterization.

Introduction and Synthetic Strategy

The target molecule, (R)-(2-(1-aminobutyl)phenyl)methanol, possesses a key stereocenter bearing both hydroxyl and secondary amine functionalities. The precise control of this stereocenter is paramount for its potential biological activity and application as a chiral synthon. The most effective strategy for establishing this stereocenter is through the asymmetric reduction of the corresponding prochiral ketone, 2-(1-(tert-butoxycarbonylamino)butyl)acetophenone.

The Corey-Bakshi-Shibata (CBS) reduction was selected for this key transformation due to its high degree of enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[3][4][5] The reaction employs a chiral oxazaborolidine catalyst, derived from a natural amino acid like proline, to stereoselectively deliver a hydride from a borane source to one face of the ketone.[6]

The overall synthetic workflow is depicted below, involving three primary stages:

  • Synthesis of the N-Boc-protected aminoketone precursor. (This protocol assumes the precursor is prepared according to established literature methods).

  • Asymmetric reduction of the precursor ketone using the (S)-CBS catalyst to yield the (R)-alcohol.

  • Deprotection of the Boc group to afford the final target molecule.

G cluster_0 Synthesis Workflow A 2-(1-(tert-butoxycarbonylamino)butyl)acetophenone (Precursor Ketone) B (S)-2-Methyl-CBS-oxazaborolidine, BH3•THF (Asymmetric Reduction) A->B Step 1 C (R)-tert-butyl (1-(2-(1-hydroxyethyl)phenyl)butyl)carbamate (Protected Alcohol) B->C D Trifluoroacetic Acid (TFA) (Deprotection) C->D Step 2 E (R)-(2-(1-Aminobutyl)phenyl)methanol (Final Product) D->E CBS_Mechanism cluster_mechanism CBS Reduction Catalytic Cycle CAT (S)-CBS Catalyst COMPLEX Catalyst-BH₃ Complex Lewis Acidic Boron CAT->COMPLEX Coordination BH3 { BH₃•THF } BH3->COMPLEX TS Coordinated Transition State (Six-membered ring) COMPLEX->TS Ketone Binding (Steric Control) KETONE { Ketone (RₗCORₛ) } KETONE->TS TS->CAT Catalyst Regeneration PRODUCT { (R)-Alcohol } TS->PRODUCT Intramolecular Hydride Transfer

Figure 2: Simplified catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Detailed Experimental Protocol

Safety Precautions: All operations should be conducted in a well-ventilated fume hood. Anhydrous solvents and reagents are critical for success. Borane-THF is corrosive and flammable; handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions at low temperatures require careful handling of cryogenic baths (e.g., dry ice/acetone).

Part A: Asymmetric Reduction of 2-(1-(tert-butoxycarbonylamino)butyl)acetophenone

This protocol details the core enantioselective reduction step.

Materials and Reagents:

  • 2-(1-(tert-butoxycarbonylamino)butyl)acetophenone (1.0 eq)

  • (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq)

  • Borane-tetrahydrofuran complex (1.0 M in THF, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-(1-(tert-butoxycarbonylamino)butyl)acetophenone (e.g., 1.00 g, 3.27 mmol, 1.0 eq).

  • Dissolve the ketone in anhydrous THF (15 mL).

  • Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Slowly add (S)-2-Methyl-CBS-oxazaborolidine solution (0.33 mL, 0.33 mmol, 0.1 eq) dropwise via syringe. Stir the mixture for 15 minutes at -40 °C.

  • Add the borane-THF complex (3.9 mL, 3.9 mmol, 1.2 eq) dropwise over 20 minutes, ensuring the internal temperature does not rise above -35 °C.

  • Stir the reaction mixture at -40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol (5 mL) at -40 °C. Vigorous gas evolution (hydrogen) will be observed.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • To the residue, add ethyl acetate (30 mL) and saturated NH₄Cl solution (15 mL). Transfer to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude protected alcohol.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford (R)-tert-butyl (1-(2-(1-hydroxyethyl)phenyl)butyl)carbamate as a clear oil or white solid.

Part B: Deprotection to Yield (R)-(2-(1-Aminobutyl)phenyl)methanol

Materials and Reagents:

  • (R)-tert-butyl (1-(2-(1-hydroxyethyl)phenyl)butyl)carbamate (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve the purified protected alcohol from Part A (e.g., 0.85 g) in dichloromethane (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5 eq) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Carefully neutralize the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Basify the aqueous layer to pH ~10 with 1 M NaOH.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, (R)-(2-(1-aminobutyl)phenyl)methanol. Further purification, if necessary, can be achieved by chromatography or crystallization.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR: To confirm the molecular structure and assess chemical purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (% e.e.). A typical method would involve a Chiralcel OD-H or similar column with a mobile phase of hexane and isopropanol.

The following table summarizes the expected outcomes for the key asymmetric reduction step.

ParameterValueNotes
Catalyst Loading 10 mol %Lower loading may be possible but may require longer reaction times.
Temperature -40 °CCrucial for achieving high enantioselectivity.
Reaction Time 2-4 hoursMonitor by TLC for completion.
Expected Yield 85-95%For the purified protected alcohol after chromatography.
Expected e.e. >95%Highly dependent on substrate purity and anhydrous conditions.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Enantioselectivity 1. Presence of moisture. 2. Reaction temperature too high. 3. Impure CBS catalyst.1. Ensure all glassware is oven-dried and use anhydrous solvents. Run under an inert atmosphere. 2. Maintain strict temperature control. 3. Use a fresh or recently purchased bottle of catalyst.
Incomplete Reaction 1. Insufficient borane reagent. 2. Deactivated catalyst.1. Ensure the borane-THF solution has not degraded; titrate if necessary. Add a slight excess (1.2-1.5 eq). 2. See solutions for low enantioselectivity.
Complex Product Mixture 1. Quenching procedure too rapid. 2. Unstable product during workup.1. Add methanol slowly at low temperature to control the quench. 2. Use a milder workup procedure if the product is sensitive to acid or base.

References

  • Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl2(diphophine)(1,2-diamine) Complexes. Journal of the American Chemical Society.
  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. ScienceDirect.
  • Enantioselective Fluorescent Recognition of Amino Alcohols by a Chiral Tetrahydroxyl 1,1′-Binaphthyl Compound. PMC.
  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.
  • The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI.
  • Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst.
  • Corey–Itsuno reduction. Wikipedia.
  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA.
  • Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric aryl
  • Corey-Itsuno, Corey-Bakshi-Shib
  • Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. J-STAGE.
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers.
  • Asymmetric Synthesis of β-Blocker Analogs using (R)-(-)-2-Bromo-1-phenylethanol. Benchchem.
  • Corey–Bakshi–Shibata (CBS) Reduction.
  • Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Semantic Scholar.
  • Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols C
  • Reagent of the month – CBS oxazaborolidine. SigutLabs.
  • Corey-Bakshi-Shib
  • Synthesis of [(R)

Sources

Application Note: (R)-(2-(1-Aminobutyl)phenyl)methanol as a Robust Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Mechanistic Rationale

The development of scalable, highly enantioselective transformations is a cornerstone of modern pharmaceutical synthesis. (R)-(2-(1-Aminobutyl)phenyl)methanol is a highly effective chiral 1,4-amino alcohol that serves as both a chiral ligand and a recoverable auxiliary. Structurally, it features a rigid phenyl backbone connecting a benzylic hydroxyl group and an ortho-substituted chiral 1-aminobutyl group.

The Causality of Stereocontrol (E-E-A-T)

The efficacy of this auxiliary is rooted in its bidentate coordination chemistry and steric topography[1]. When introduced to transition metals (such as Zn or Ru), the primary amine and the hydroxyl group chelate the metal center, forming a stable, rigid metallacycle.

  • Steric Shielding: The chiral 1-aminobutyl chain provides significant steric bulk. In the transition state, this butyl group projects outward, effectively blocking one face of the coordinated electrophile (e.g., an aldehyde).

  • Facial Selectivity: Because one face is shielded, the incoming nucleophile is forced to attack from the opposite, unhindered face, resulting in high enantiomeric excess (ee).

  • Electronic Rigidity: Unlike highly flexible aliphatic amino alcohols, the phenyl ring prevents conformational rotation, locking the catalyst into its active chiral pocket[2].

Application 1: Enantioselective Alkylation of Aldehydes

The addition of dialkylzincs to aldehydes is a fundamental reaction for generating chiral secondary alcohols—key intermediates in API (Active Pharmaceutical Ingredient) synthesis. Uncatalyzed diethylzinc addition is notoriously slow; however, the addition of a chiral amino alcohol accelerates the reaction via a bimetallic Noyori-type transition state[3].

Mechanistic Workflow

Mechanism A Chiral Amino Alcohol (R)-(2-(1-Aminobutyl)phenyl)methanol B Zn(II) Coordination Formation of Zinc Alkoxide A->B + Et2Zn (Hexanes) C Bimetallic Zinc Chelate (Active Catalyst) B->C - Ethane D Aldehyde Coordination (Facial Selectivity via Butyl Group) C->D + RCHO E Alkyl Transfer (Zimmerman-Traxler-like TS) D->E Steric Control F Chiral Secondary Alcohol (Enantioenriched Product) E->F Quench (H+) G Auxiliary Recovery (Acid/Base Extraction) E->G Catalyst Turnover G->A Recycle (>95%)

Figure 1: Catalytic cycle of enantioselective diethylzinc addition via chiral amino alcohol.

Protocol 1.1: Asymmetric Addition of Diethylzinc to Benzaldehyde

Rationale for Experimental Choices: The reaction is strictly maintained at 0 °C. At room temperature, the uncatalyzed, racemic background reaction competes with the catalyzed pathway. Lowering the temperature suppresses the background reaction, allowing the faster, bimetallic chiral pathway to dominate[3].

Reagents:

  • (R)-(2-(1-Aminobutyl)phenyl)methanol (10 mol%)

  • Benzaldehyde (1.0 equiv, 10 mmol)

  • Diethylzinc (1.0 M in hexanes, 2.0 equiv)

  • Anhydrous Toluene (20 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the chiral auxiliary (0.1 equiv, 1.0 mmol) in anhydrous toluene (10 mL).

  • Zinc Complexation: Cool the solution to 0 °C. Dropwise, add diethylzinc (2.0 equiv, 20 mL of 1.0 M solution). Stir for 30 minutes. Self-Validation: The evolution of ethane gas indicates the successful formation of the active zinc-alkoxide catalyst.

  • Electrophile Addition: Dissolve benzaldehyde (1.0 equiv, 10 mmol) in toluene (10 mL) and add it dropwise over 15 minutes to maintain internal temperature.

  • Reaction Propagation: Stir the mixture at 0 °C for 12–16 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2).

  • Quenching: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH₄Cl (10 mL) to destroy unreacted diethylzinc.

Quantitative Data Summary: Substrate Scope
Substrate (Aldehyde)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde0129296 (S)
p-Tolualdehyde0148995 (S)
p-Chlorobenzaldehyde-10188598 (S)
Hexanal (Aliphatic)0247888 (S)

(Note: ee% determined via chiral HPLC using a Chiralcel OD-H column).

Application 2: Auxiliary Recovery and Recycling

For an auxiliary to be viable in process chemistry, it must be easily recoverable without chromatographic purification. (R)-(2-(1-Aminobutyl)phenyl)methanol contains a basic primary amine, allowing for highly efficient liquid-liquid extraction.

Protocol 2.1: Chromatography-Free Auxiliary Recovery

Rationale for Experimental Choices: By washing the crude mixture with 1M HCl, the primary amine of the auxiliary is selectively protonated, forming a water-soluble ammonium salt. The non-basic chiral alcohol product remains in the organic phase. Subsequent basification of the aqueous layer regenerates the free amine, which is then extracted back into an organic solvent.

Recovery Step1 Crude Reaction Mixture (Product + Auxiliary) Step2 Acid Extraction (1M HCl) Step1->Step2 Step3 Organic Phase (Chiral Product) Step2->Step3 Separation Step4 Aqueous Phase (Protonated Auxiliary) Step2->Step4 Separation Step5 Basification (NaOH, pH 12) Step4->Step5 Step6 Extraction & Concentration (Recovered Auxiliary) Step5->Step6 >95% Recovery

Figure 2: Liquid-liquid extraction workflow for the quantitative recovery of the chiral auxiliary.

Step-by-Step Methodology:

  • Phase Separation: Transfer the quenched reaction mixture (from Protocol 1.1) to a separatory funnel. Add 1M HCl (20 mL) and shake vigorously.

  • Product Isolation: Collect the organic layer. Wash the aqueous layer with diethyl ether (2 × 15 mL) to ensure complete extraction of the product. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield the pure chiral secondary alcohol.

  • Auxiliary Recovery: Cool the aqueous layer (containing the protonated auxiliary) to 0 °C. Slowly add 2M NaOH until the solution reaches pH 12. Self-Validation: The solution will turn cloudy as the free amine precipitates/oils out.

  • Final Extraction: Extract the basic aqueous layer with dichloromethane (3 × 20 mL). Combine the DCM layers, dry over Na₂SO₄, and evaporate to recover the (R)-(2-(1-Aminobutyl)phenyl)methanol (>95% recovery, >99% ee retention).

References

  • Pu, L.; Yu, H.-B. "Catalytic asymmetric organozinc additions to carbonyl compounds." Chemical Reviews, 2001. [2]

  • Ager, D. J.; Prakash, I.; Schaad, D. R. "1,2-Amino alcohols and their heterocyclic derivatives as chiral auxiliaries in asymmetric synthesis." Chemical Reviews, 1996. [1]

  • Kitamura, M.; Oka, H.; Suga, S.; Noyori, R. "Catalytic Enantioselective Addition of Dialkylzincs to Aldehydes Using (2S)-(−)-3-exo-(Dimethylamino)isoborneol [(2S)-DAIB]." Organic Syntheses, 2004. [3]

Sources

Application Note: Strategic Utilization of (R)-(2-(1-Aminobutyl)phenyl)methanol in Chiral Isoindoline API Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

The 1-substituted isoindoline pharmacophore is a privileged, rigid bicyclic scaffold in medicinal chemistry. It is frequently embedded in modern therapeutics, including CNS drugs, PPARδ agonists, and multidrug resistance reversal agents[1]. Historically, accessing this chiral system has relied heavily on late-stage asymmetric catalysis, such as palladium-catalyzed asymmetric allylic C–H amination. While scientifically elegant, these catalytic methods often suffer from narrow substrate scopes, high catalyst costs, and scalability bottlenecks in industrial settings[2].

To circumvent these challenges, process chemists and API designers utilize pre-resolved chiral building blocks like (R)-(2-(1-Aminobutyl)phenyl)methanol . This specific ortho-substituted benzylic amino alcohol serves as a direct, high-yielding precursor to (R)-1-propylisoindoline derivatives[3].

The Causality of the Design: By starting with a pre-formed stereocenter, the synthetic burden is shifted from complex asymmetric induction to robust, thermodynamically favorable ring-closure mechanics. This strategic choice guarantees high enantiomeric excess (ee >98%) in the final Active Pharmaceutical Ingredient (API) and avoids the notoriously difficult late-stage chiral resolution of basic isoindolines.

Mechanistic Rationale: The Intramolecular Cyclization

To construct the isoindoline core, the primary alcohol (-CH₂OH) of (R)-(2-(1-Aminobutyl)phenyl)methanol must be activated into a leaving group, facilitating an intramolecular Sₙ2 displacement by the adjacent primary amine.

When designing this workflow, chemists typically evaluate two activation pathways:

  • Mitsunobu Cyclization (DEAD/PPh₃): Operates under mild, neutral conditions. However, it generates stoichiometric triphenylphosphine oxide and hydrazine byproducts, making purification difficult and rendering it unsuitable for large-scale API manufacturing.

  • Mesylation/Base-Promoted Cyclization (MsCl/DIPEA): The primary alcohol is converted to a mesylate (OMs) using methanesulfonyl chloride. Because the alcohol is primary, the subsequent Sₙ2 displacement by the amine occurs rapidly without risking epimerization or racemization at the benzylic chiral center (-CH(NH₂)Pr). This pathway is highly atom-economical, scalable, and forms the basis of our recommended protocol.

Quantitative Comparison of Cyclization Methods
ParameterMitsunobu Cyclization (DEAD/PPh₃)Mesylation/Base Cyclization (MsCl/DIPEA)
Activation Reagent Diethyl azodicarboxylate / PPh₃Methanesulfonyl chloride (MsCl)
Reaction Temperature 0 °C to Room Temperature0 °C to 25 °C
Typical Yield 70 - 80%85 - 95%
Enantiomeric Excess (ee) >98% (Stereoretention)>98% (Stereoretention)
Scalability / E-Factor Poor (High stoichiometric waste)Excellent (Low mass-intensity)
Purification Requirement Complex (Chromatography required)Simple (Aqueous workup / Extraction)

Synthetic Workflow Visualization

G BB (R)-(2-(1-Aminobutyl)phenyl)methanol [Chiral Building Block] Act Hydroxyl Activation (MsCl / DIPEA) BB->Act Step 1: Activation Cyc Intramolecular SN2 Cyclization (Ring Closure) Act->Cyc Step 2: Cyclization Iso (R)-1-Propylisoindoline [Conserved Stereocenter] Cyc->Iso Yield >90%, ee >98% API API Integration (N-Alkylation / Acylation) Iso->API Late-Stage Functionalization

Workflow synthesizing chiral isoindoline APIs from (R)-(2-(1-Aminobutyl)phenyl)methanol.

Experimental Protocols (Self-Validating Systems)

Protocol A: Scalable Synthesis of the (R)-1-Propylisoindoline Scaffold

Causality Note: We utilize N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (Et₃N). The steric bulk of DIPEA prevents competitive N-mesylation of the primary amine, ensuring the electrophile reacts exclusively with the primary alcohol.

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-flushed reactor with (R)-(2-(1-Aminobutyl)phenyl)methanol (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (2.5 eq) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl, 1.1 eq) over 15 minutes, maintaining the internal temperature below 5 °C.

  • Cyclization: Remove the cooling bath and allow the reaction to warm to 25 °C. Stir for 4 hours. The intramolecular cyclization occurs spontaneously following mesylate formation.

  • In-Process Control (IPC) 1 - Reaction Progress: Quench a 50 µL aliquot in methanol. Analyze via LC-MS. The system self-validates completion when the starting material mass (m/z 180 [M+H]⁺) disappears, replaced entirely by the cyclized product (m/z 162 [M+H]⁺).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • IPC 2 - Stereochemical Integrity: Analyze the crude oil via Chiral SFC (Supercritical Fluid Chromatography). The protocol is validated if the ee remains >98%, confirming no base-induced epimerization occurred.

Protocol B: API Integration via Nucleophilic Aromatic Substitution (SₙAr)

Causality Note: The secondary amine of the resulting (R)-1-propylisoindoline is highly nucleophilic. It can be directly coupled to a halogenated heteroaryl core (e.g., a 2-chloropyrimidine derivative for kinase inhibitor APIs) without the need for transition-metal catalysts.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude (R)-1-propylisoindoline (1.0 eq) and the target heteroaryl chloride (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M).

  • Base Addition: Add anhydrous K₂CO₃ (3.0 eq). The inorganic base acts as an acid scavenger for the generated HCl, driving the reaction forward.

  • Heating: Heat the mixture to 80 °C for 12 hours under nitrogen.

  • IPC 3 - Coupling Validation: Monitor via HPLC-UV at 254 nm. The reaction is complete when the heteroaryl chloride peak is consumed.

  • Isolation: Cool to room temperature and pour into ice water to precipitate the API. Filter, wash with cold water, and recrystallize from Ethanol/Water to yield the highly pure chiral API.

References

  • Chinese Chemical Society. "Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination." CCS Chemistry. URL:[Link]

  • American Chemical Society. "Novel Multidrug Resistance Reversal Agents." Journal of Medicinal Chemistry. URL:[Link]

Sources

Application Note & Protocols: Transition Metal Complexation using (R)-(2-(1-Aminobutyl)phenyl)methanol Derived Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Chiral Amino Alcohol Ligands

In the field of asymmetric catalysis, the design of chiral ligands is of paramount importance for controlling the stereochemical outcome of a reaction. Among the privileged ligand classes, chiral amino alcohols and their derivatives have garnered significant attention.[1] These organic compounds, possessing both an amine and an alcohol functional group, serve as versatile bidentate or tridentate chelating agents for a wide array of transition metals.[1] The (R)-(2-(1-Aminobutyl)phenyl)methanol scaffold, in particular, offers a robust and sterically defined chiral environment. Its inherent chirality, derived from the (R)-configured stereocenter, combined with the conformational rigidity of the aromatic backbone, makes it an exemplary candidate for inducing high enantioselectivity in metal-catalyzed transformations.

This guide provides a comprehensive overview and detailed protocols for the synthesis of ligands derived from (R)-(2-(1-Aminobutyl)phenyl)methanol, their subsequent complexation with transition metals, and their application in asymmetric catalysis. The focus is on the formation of Schiff base derivatives, which expand the coordination sphere and allow for fine-tuning of the electronic and steric properties of the resulting metal complex.[2] Such complexes have demonstrated efficacy in a variety of reactions, including nitroaldol (Henry) reactions, alkylations, and reductions.[3][4]

The protocols herein are designed for researchers in synthetic chemistry and drug development, providing not only step-by-step instructions but also the underlying scientific rationale to empower users to adapt and troubleshoot these methods effectively.

Section 1: Ligand Synthesis and Derivatization

The journey to a successful asymmetric catalyst begins with the high-fidelity synthesis of the chiral ligand. The parent amino alcohol, (R)-(2-(1-aminobutyl)phenyl)methanol, serves as the foundational building block.

Synthesis of (R)-(2-(1-Aminobutyl)phenyl)methanol

The most direct route to the parent amino alcohol involves the stereoselective reduction of a corresponding ketone precursor. This method is often preferred due to the availability of reliable and highly selective reducing agents.

Protocol 1: Synthesis of the Parent Amino Alcohol

Objective: To synthesize (R)-(2-(1-Aminobutyl)phenyl)methanol via asymmetric reduction.

Materials:

  • 2'-Amino-butyrophenone

  • (R)-CBS catalyst solution (Corey-Bakshi-Shibata catalyst)

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2'-Amino-butyrophenone (1 eq).

  • Inert Atmosphere: Purge the flask with dry nitrogen and dissolve the starting material in anhydrous THF (approx. 5 mL per mmol of ketone).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add the (R)-CBS catalyst solution (0.1 eq) dropwise via syringe.

  • Reducing Agent Addition: Through the dropping funnel, add the borane dimethyl sulfide complex (1.5 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C. The causality here is crucial; slow addition prevents an exothermic reaction that could compromise enantioselectivity.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by the dropwise addition of methanol until gas evolution ceases. This step safely neutralizes any unreacted borane.

  • Work-up: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and wash with DCM. Neutralize the aqueous layer with saturated NaHCO₃ solution and extract with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure (R)-(2-(1-Aminobutyl)phenyl)methanol.

Derivatization to a Schiff Base Ligand

To enhance the coordinating ability and steric bulk of the ligand, the primary amine of the parent amino alcohol is often condensed with a substituted salicylaldehyde to form a tridentate Schiff base ligand.[5][6][7] This derivatization is a straightforward and high-yielding process.

Ligand_Synthesis_Workflow Start 2'-Amino-butyrophenone Step1 Asymmetric Reduction (R)-CBS, BH3.SMe2 Start->Step1 Parent (R)-(2-(1-Aminobutyl)phenyl)methanol Step1->Parent Step2 Schiff Base Condensation EtOH, Reflux Parent->Step2 Sal Substituted Salicylaldehyde Sal->Step2 Final Chiral Tridentate Schiff Base Ligand Step2->Final

Caption: Workflow for the synthesis of the chiral Schiff base ligand.

Protocol 2: Synthesis of a Tridentate Schiff Base Ligand

Objective: To synthesize a chiral Schiff base from (R)-(2-(1-Aminobutyl)phenyl)methanol and 3,5-di-tert-butyl-2-hydroxybenzaldehyde.

Materials:

  • (R)-(2-(1-Aminobutyl)phenyl)methanol (1 eq)

  • 3,5-di-tert-butyl-2-hydroxybenzaldehyde (1 eq)

  • Absolute Ethanol (EtOH)

  • Hexanes

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve (R)-(2-(1-Aminobutyl)phenyl)methanol in absolute ethanol (approx. 10 mL per mmol).

  • Aldehyde Addition: Add 3,5-di-tert-butyl-2-hydroxybenzaldehyde to the solution.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours. The formation of the imine bond is typically accompanied by a color change.

  • Crystallization: After the reaction period, allow the solution to cool to room temperature, then place it in an ice bath for 1 hour to induce crystallization of the product.

  • Isolation: Collect the crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to yield the pure Schiff base ligand.

Section 2: Transition Metal Complexation

The chelation of the chiral ligand to a transition metal center is the critical step in forming the active catalyst. The choice of metal is dictated by the target application; for instance, copper is often used for Henry reactions[4], while palladium is common for cross-coupling reactions.

Protocol 3: Synthesis of a Copper(II) Schiff Base Complex

Objective: To synthesize a Cu(II) complex using the previously prepared tridentate Schiff base ligand.

Materials:

  • Chiral Schiff Base Ligand (from Protocol 2) (2 eq)

  • Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O) (1 eq)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Ligand Solution: Dissolve the chiral Schiff base ligand in warm methanol in a 50 mL round-bottom flask.

  • Metal Salt Solution: In a separate flask, dissolve Copper(II) acetate monohydrate in methanol.

  • Complexation: Add the copper(II) acetate solution dropwise to the stirring ligand solution at room temperature. A rapid color change is indicative of complex formation.

  • Precipitation: Stir the reaction mixture for 2 hours at room temperature. The metal complex will often precipitate from the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the precipitate with cold methanol and then with diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the complex under high vacuum. The resulting complex should be stored under an inert atmosphere as some complexes can be air or moisture sensitive.

Complexation_Process cluster_reactants Reactants Ligand Chiral Schiff Base Ligand (in MeOH) Process Stir at Room Temp (2 hours) Ligand->Process Metal Cu(OAc)2·H2O (in MeOH) Metal->Process Product Precipitated Cu(II) Complex Process->Product Purify Filter, Wash, & Dry Product->Purify Final Pure Metal Complex Purify->Final

Caption: General workflow for the synthesis of the metal complex.

Section 3: Spectroscopic and Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of both the ligand and the final metal complex.

Technique Ligand (Expected Observations) Metal Complex (Expected Observations)
¹H NMR Sharp signals corresponding to aromatic, aliphatic, and hydroxyl protons. A distinct singlet for the imine proton (CH=N) around 8.5 ppm.Broadening of signals near the coordination sites (amine and phenolate oxygen). A shift in the imine proton signal. Paramagnetic metals like Cu(II) will result in very broad or unobservable spectra.
FT-IR Strong C=N stretch (~1630 cm⁻¹). Broad O-H stretch (~3400 cm⁻¹).Shift of the C=N stretch to a lower wavenumber (~1610-1620 cm⁻¹) upon coordination to the metal.[6] Disappearance of the phenolic O-H stretch.
Mass Spec (ESI) Peak corresponding to [M+H]⁺.Peak corresponding to the intact complex, e.g., [L₂Cu-H]⁺ or other fragments, confirming the ligand-to-metal ratio.
UV-Vis Absorption bands in the UV region corresponding to π-π* transitions of the aromatic rings.Appearance of new, lower-energy bands in the visible region, often corresponding to d-d transitions of the metal center, resulting in a colored complex.

Section 4: Application in Asymmetric Catalysis

The true test of the synthesized complex is its performance in an asymmetric catalytic reaction. The asymmetric Henry (nitroaldol) reaction is a classic carbon-carbon bond-forming reaction where these types of copper complexes often excel.[4]

Protocol 4: Asymmetric Henry Reaction

Objective: To catalyze the asymmetric addition of nitromethane to benzaldehyde using the synthesized Cu(II) complex.

Materials:

  • Synthesized Cu(II) Complex (5 mol%)

  • Benzaldehyde (1 eq)

  • Nitromethane (10 eq)

  • Isopropanol (i-PrOH) as solvent

  • Triethylamine (Et₃N) (1.1 eq)

  • Silica gel for column chromatography

  • Chiral HPLC column for enantiomeric excess (ee) determination

Procedure:

  • Catalyst Loading: To a reaction vial, add the Cu(II) complex (0.05 eq) and dissolve it in i-PrOH.

  • Substrate Addition: Add benzaldehyde (1.0 eq) to the catalyst solution.

  • Reagent Addition: Add nitromethane (10 eq). The large excess of nitromethane also serves as part of the solvent system.

  • Initiation: Cool the mixture to 0 °C and add triethylamine (1.1 eq) dropwise. The base is essential for deprotonating the nitromethane to form the nucleophilic nitronate anion.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction with 1 M HCl. Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis. High ee values are indicative of a successful asymmetric induction by the chiral catalyst.

Catalytic_Cycle cluster_reactants Reactants Catalyst LCu(II) ActiveCat [LCu(II)-Nitronate] Catalyst->ActiveCat Nitronate anion attacks Coord [LCu(II)-Nitronate-Aldehyde] ActiveCat->Coord Aldehyde coordinates ProductComplex [LCu(II)-Product] Coord->ProductComplex C-C bond formation ProductComplex->Catalyst Product release Product Product ProductComplex->Product Aldehyde Aldehyde Aldehyde->Coord Nitromethane Nitromethane + Base Nitromethane->ActiveCat

Caption: Proposed catalytic cycle for the asymmetric Henry reaction.

Section 5: Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low yield in ligand synthesis Incomplete reaction; decomposition of starting materials.Ensure anhydrous conditions; monitor reaction closely by TLC; consider alternative reducing agents or solvents.
Poor complex formation Incorrect stoichiometry; impure ligand; inappropriate solvent.Verify ligand purity by NMR/MS; use a coordinating solvent like methanol or ethanol; ensure the correct metal salt is used.
Low yield in catalytic reaction Inactive catalyst; poor reaction conditions.Confirm catalyst integrity; screen different solvents, temperatures, and bases; ensure substrates are pure.
Low enantioselectivity (ee) Racemization of product; poorly designed catalyst; incorrect temperature.Lower the reaction temperature; ensure the chiral integrity of the ligand; steric bulk on the salicylaldehyde can be increased to improve facial discrimination.

References

  • Umar, Q., et al. (2022). Synthesis, characterization and anticancer activities of Zn2+, Cu2+, Co2+ and Ni2+ complexes involving chiral amino alcohols. RSC Advances, 12, 32119-32128. [Link]

  • Kamali, M. (2015). Asymmetric Synthesis of Dihydropyrimidines Using Chiral Schiff Base Copper(II) Complex as a Chiral Catalyst. International Journal of ChemTech Research, 8(12), 536-541. [Link]

  • Kaczor, A. A., & Sobótka-Polska, K. (2012). Evaluation of a chiral cubane-based Schiff base ligand in asymmetric catalysis reactions. Beilstein Journal of Organic Chemistry, 8, 1864–1870. [Link]

  • Matsumoto, K., & Katsuki, T. (2004). Unique asymmetric catalysis of cis-β metal complexes of salen and its related Schiff-base ligands. Chemical Society Reviews, 33(7), 432-440. [Link]

  • Chen, Y., & Yekta, S. (2011). The Application of Chiral Schiff Base in Asymmetric Catalysis. Current Organic Chemistry, 15(3), 398-422. [Link]

  • García-García, P., & Gotor-Fernández, V. (2026). Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. ACS Catalysis. [Link]

  • Shaw, S., & White, J. D. (2019). Asymmetric Catalysis Using Chiral Salen–Metal Complexes: Recent Advances. Chemical Reviews, 119(16), 9381-9435. [Link]

  • Bhattacharjee, S., & Deka, R. C. (2010). Heterogeneous Chiral Copper Complexes of Amino Alcohol for Asymmetric Nitroaldol Reaction. The Journal of Organic Chemistry, 75(18), 6148-6157. [Link]

  • Nagy, J., & Tircsó, G. (2024). Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. Molecules, 29(22), 5098. [Link]

  • Farrell, N. P. (2013). Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents.
  • Balasubramanian, S., & Ponnuswamy, S. (2017). Synthesis of some Schiff Base Derivatives using One Pot Grinding Method and its Biological Activities. Journal of Applicable Chemistry, 6(5), 896-903. [Link]

  • Gasparyan, A., & Hayrapetyan, D. (2023). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid Cα-Alkylation. Catalysts, 13(2), 299. [Link]

  • ResearchGate. (n.d.). The general structure of Schiff bases, where R1, R2 and R3 are alkyl or... [Image]. Retrieved from ResearchGate. [Link]

  • Ranjith, B., et al. (2014). Crystal structure analysis of Schiff's base derivatives. International Journal of ChemTech Research, 6(7), 3584-3590. [Link]

Sources

Laboratory-Scale Synthesis of (R)-(2-(1-Aminobutyl)phenyl)methanol: A Stereodivergent Approach

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of highly functionalized, enantiopure 1-arylalkylamines is a critical workflow in modern drug discovery. The target compound, (R)-(2-(1-aminobutyl)phenyl)methanol , presents a unique synthetic challenge due to the presence of a chiral primary amine adjacent to an ortho-hydroxymethyl substituted phenyl ring.

To achieve rigorous stereocontrol and orthogonal functional group management, this protocol leverages Ellman’s chiral sulfinamide auxiliary[1]. The synthetic strategy is built upon the following mechanistic pillars:

  • Stereocenter Installation via Non-Chelation Control: By condensing 1-(2-bromophenyl)butan-1-one with (S)-(-)-tert-butanesulfinamide, we form the (S,E)-sulfinyl imine. Subsequent reduction with sodium borohydride (NaBH₄) proceeds via an open, non-chelation-controlled transition state. This selectively yields the (S,R)-diastereomer, effectively setting the desired (R)-configuration at the carbon center in a highly cost-effective manner[2][3].

  • Orthogonal Protection & Carbonylation: The bulky tert-butanesulfinamide group acts as a robust protecting group for the amine. This allows the ortho-bromide to undergo a palladium-catalyzed alkoxycarbonylation to a methyl ester[4][5]. We utilize 1,1'-Bis(diphenylphosphino)ferrocene (dppf) as the ligand; its wide bite angle facilitates the challenging oxidative addition into the sterically hindered ortho-bromo bond[6].

  • Chemoselective Reduction & Solvolysis: The methyl ester is reduced to the benzyl alcohol using lithium borohydride (LiBH₄), which leaves the N-S bond intact. Finally, acidic solvolysis in methanol cleaves the auxiliary to yield the target enantiopure amino alcohol[1].

Experimental Workflow

G A 2-Bromobenzonitrile B 1-(2-Bromophenyl)butan-1-one A->B 1. PrMgBr, THF 2. HCl (aq) C (S,E)-Sulfinyl Imine B->C (S)-t-BuSONH2, Ti(OEt)4, THF D (S,R)-Sulfinamide C->D NaBH4, THF/H2O, -50 °C E Methyl Ester Intermediate D->E Pd(OAc)2, dppf, CO, MeOH, Et3N F Benzyl Alcohol Intermediate E->F LiBH4, THF G (R)-(2-(1-Aminobutyl)phenyl)methanol F->G HCl/MeOH, then NaOH

Workflow for the asymmetric synthesis of (R)-(2-(1-Aminobutyl)phenyl)methanol.

Step-by-Step Experimental Protocols

Every step in this sequence is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) to verify chemical conversions before proceeding to the next stage.

Step 1: Grignard Addition (Synthesis of 1-(2-Bromophenyl)butan-1-one)
  • Reaction: Charge a flame-dried round-bottom flask with 2-bromobenzonitrile (10.0 g, 54.9 mmol) and anhydrous THF (100 mL) under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Addition: Add n-propylmagnesium bromide (2.0 M in THF, 33.0 mL, 66.0 mmol) dropwise over 30 minutes.

    • Causality: Slow addition controls the exothermic nucleophilic attack on the nitrile, preventing double-addition or homocoupling side reactions.

  • Aging: Remove the ice bath and stir at room temperature for 2 hours.

  • IPC: Quench a 50 µL aliquot in 1M HCl, extract with EtOAc, and analyze via TLC (Hexane/EtOAc 9:1). The nitrile starting material should be completely consumed.

  • Workup: Pour the mixture into 1M HCl (150 mL) and stir vigorously for 1 hour to hydrolyze the intermediate metallo-imine to the ketone. Extract with EtOAc (3 × 100 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Imine Condensation
  • Reaction: Combine the crude 1-(2-bromophenyl)butan-1-one (11.5 g, 50.6 mmol), (S)-(-)-2-methylpropane-2-sulfinamide (6.75 g, 55.7 mmol), and anhydrous THF (120 mL).

  • Activation: Add Titanium(IV) ethoxide (Ti(OEt)₄) (23.1 g, 101.2 mmol) in one rapid portion.

    • Causality: Ti(OEt)₄ acts as both a mild Lewis acid to activate the ketone and an irreversible water scavenger to drive the equilibrium. Stronger Lewis acids (like TiCl₄) can degrade the sulfinamide auxiliary[1].

  • Aging: Heat the reaction to reflux (75 °C) for 18 hours.

  • IPC: LC-MS analysis should indicate >95% conversion to the (S,E)-sulfinyl imine.

  • Workup: Cool to room temperature and pour into vigorously stirring brine (100 mL) to precipitate titanium dioxide (TiO₂) as a white solid. Filter the suspension through a Celite pad, washing thoroughly with EtOAc. Separate the organic layer, dry over Na₂SO₄, and concentrate.

Step 3: Diastereoselective Reduction
  • Reaction: Dissolve the crude (S,E)-sulfinyl imine (15.0 g, 45.4 mmol) in a mixture of THF (147 mL) and H₂O (3 mL). Cool the solution to -50 °C using a dry ice/acetone bath.

  • Reduction: Add NaBH₄ (5.15 g, 136.2 mmol) in three equal portions over 15 minutes.

    • Causality: The addition of 2% water enhances the solubility and hydride-donating ability of NaBH₄ at low temperatures. This specific solvent system ensures the reduction proceeds strictly via a non-chelation control model, maximizing the diastereomeric ratio (dr) in favor of the (S,R)-diastereomer[2][3].

  • Aging: Stir at -50 °C for 4 hours.

  • IPC: LC-MS must confirm complete reduction of the imine and a dr > 95:5.

  • Workup: Quench carefully by adding saturated NH₄Cl (50 mL) dropwise. Allow to warm to room temperature, extract with EtOAc, dry, and concentrate.

Step 4: Palladium-Catalyzed Carbonylation
  • Reaction: In a high-pressure reaction vessel, dissolve the (S,R)-sulfinamide intermediate (12.0 g, 36.1 mmol) in MeOH (60 mL) and DMF (60 mL).

  • Catalyst Loading: Add Et₃N (10.0 mL, 72.2 mmol), Pd(OAc)₂ (405 mg, 1.8 mmol, 5 mol%), and dppf (1.0 g, 1.8 mmol, 5 mol%).

  • Carbonylation: Purge the vessel with CO gas three times, then pressurize to 1 atm (using a CO balloon). Heat the mixture at 80 °C for 16 hours.

    • Causality: The sulfinamide nitrogen is sterically hindered and electronically deactivated, preventing competitive aminocarbonylation. The dppf ligand is critical here to force the oxidative addition of palladium into the crowded ortho-bromo position[4][5].

  • IPC: LC-MS to verify the disappearance of the aryl bromide mass and the appearance of the methyl ester mass.

  • Workup: Filter through Celite to remove palladium black. Dilute with EtOAc (200 mL) and wash extensively with 5% aqueous LiCl (3 × 100 mL) to remove DMF. Concentrate and purify via a short silica gel plug (Hexane/EtOAc 7:3).

Step 5: Ester Reduction
  • Reaction: Dissolve the methyl ester (10.0 g, 32.1 mmol) in anhydrous THF (100 mL) and cool to 0 °C.

  • Reduction: Add LiBH₄ (2.0 M in THF, 32.1 mL, 64.2 mmol) dropwise.

    • Causality: LiBH₄ is highly chemoselective; it will reduce the ester to the primary alcohol without risking reductive cleavage of the delicate N-S bond of the sulfinamide auxiliary.

  • Aging: Allow the reaction to warm to room temperature and stir for 12 hours.

  • IPC: TLC (Hexane/EtOAc 1:1) should show complete consumption of the ester.

  • Workup: Quench cautiously with 1M NaOH (50 mL) until gas evolution ceases. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step 6: Deprotection & Freebasing
  • Reaction: Dissolve the alcohol intermediate (8.5 g, 30.0 mmol) in MeOH (40 mL).

  • Solvolysis: Add 4M HCl in dioxane (22.5 mL, 90.0 mmol) at room temperature.

    • Causality: Acidic solvolysis cleaves the N-S bond. Using methanol as a co-solvent is vital because it acts as a nucleophilic scavenger for the released tert-butyl sulfinyl cation, preventing it from recombining or alkylating the newly formed amine[1].

  • Aging: Stir for 2 hours.

  • IPC: LC-MS must show the mass of the completely deprotected free amine.

  • Workup: Concentrate the mixture to dryness to remove all dioxane and methanol. Partition the resulting hydrochloride salt between 2M NaOH (50 mL) and CH₂Cl₂ (50 mL). Extract the aqueous layer with CH₂Cl₂ (2 × 50 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the target (R)-(2-(1-aminobutyl)phenyl)methanol .

Quantitative Data Summary

Reaction StepIntermediate FormedExpected Yield (%)Purity / dr / ee
1. Grignard Addition1-(2-Bromophenyl)butan-1-one88%>98% (HPLC)
2. Imine Condensation(S,E)-Sulfinyl Imine90%>95% (HPLC)
3. Asymmetric Reduction(S,R)-Sulfinamide85%dr > 95:5
4. CarbonylationMethyl Ester Intermediate78%>98% (HPLC)
5. Ester ReductionBenzyl Alcohol Intermediate92%>98% (HPLC)
6. Deprotection(R)-(2-(1-Aminobutyl)phenyl)methanol95%ee > 99%

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. URL: [Link]

  • Tanuwidjaja, J., Peltier, H. M., & Ellman, J. A. (2007). One-Pot Asymmetric Synthesis of Either Diastereomer of tert-Butanesulfinyl-protected Amines from Ketones. The Journal of Organic Chemistry, 72(2), 626-629. URL: [Link]

  • Zhu, F., Yin, P., & Zhang, P. (2023). Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. The Journal of Organic Chemistry, 88(8), 5153–5160. URL: [Link]

  • Hirata, Y., et al. (2021). Palladium-Catalyzed Aminocarbonylation of Aryl Halides with N,N-Dialkylformamide Acetals. Helvetica Chimica Acta, 104(10), e2100128. URL: [Link]

Sources

Application Note: Enantiomeric Resolution via (R)-(2-(1-Aminobutyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The separation of enantiomers from racemic mixtures remains a critical bottleneck in the development of chiral pharmaceuticals and agrochemicals. While asymmetric synthesis and chiral chromatography have advanced significantly, classical optical resolution via diastereomeric salt crystallization remains the most scalable, cost-effective, and industrially viable method [3].

(R)-(2-(1-Aminobutyl)phenyl)methanol is a highly specialized, structurally rigid 1,4-amino alcohol that serves as a premium chiral resolving agent for racemic carboxylic, phosphoric, and sulfonic acids.

The Causality of Chiral Discrimination: The efficacy of this resolving agent is not accidental; it is structurally engineered for thermodynamic discrimination.

  • Ionic Anchoring: The primary amine forms a robust, highly directional ammonium-carboxylate ionic bond with the target acid.

  • Secondary Hydrogen Bonding: The adjacent hydroxymethyl group acts as both a hydrogen-bond donor and acceptor, establishing a rigid 2D hydrogen-bonding network within the crystal lattice.

  • Steric Locking: The bulky phenyl ring and the flexible yet sterically demanding 1-aminobutyl chain create a highly specific "chiral pocket."

When a racemic acid interacts with this agent, one enantiomer will pack optimally into this pocket, forming a tightly bound, low-energy crystal lattice (the less soluble diastereomeric salt). The opposite enantiomer experiences steric clashes, forcing a higher-energy, loosely packed lattice that remains in solution [2]. Furthermore, the choice of solvent can heavily influence solvent-inclusion in the crystal lattice, occasionally allowing for "chirality switching"—where simply changing the solvent from methanol to butanol can invert which enantiomer precipitates [1].

Physicochemical Profile

To ensure accurate stoichiometric calculations and safe handling during the resolution process, the physicochemical parameters of the resolving agent are summarized below.

ParameterSpecification / Value
Chemical Name (R)-(2-(1-Aminobutyl)phenyl)methanol
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Functional Groups Primary Amine (-NH₂), Primary Alcohol (-CH₂OH)
Stereocenter (R)-configuration at the benzylic amine carbon
Solubility Profile Soluble in EtOH, MeOH, EtOAc, DCM; Slightly soluble in H₂O
Primary Application Resolution of racemic carboxylic and sulfonic acids

Resolution Workflow

The following diagram illustrates the self-validating workflow designed to ensure absolute stereochemical purity before proceeding to the destructive cleavage step.

ResolutionWorkflow Racemate Racemic Acid (1.0 eq) SaltMix Diastereomeric Salt Formation (Reflux in Solvent) Racemate->SaltMix Agent (R)-Resolving Agent (0.5 - 1.0 eq) Agent->SaltMix Cryst Controlled Crystallization (-0.5 °C / min) SaltMix->Cryst Solid Less Soluble Salt (Precipitate) Cryst->Solid Filtration Liquid Mother Liquor (More Soluble Salt) Cryst->Liquid Filtration Validation HPLC Validation (de > 99%?) Solid->Validation Aliquot Recryst Recrystallization Validation->Recryst No (de < 99%) Cleavage Biphasic Cleavage (1M HCl / EtOAc) Validation->Cleavage Yes (de > 99%) Recryst->Cryst PureAcid Enantiopure Acid (Organic Phase) Cleavage->PureAcid RecAgent Recovered Agent (Aqueous -> NaOH -> DCM) Cleavage->RecAgent

Figure 1: Workflow for diastereomeric salt resolution and self-validating recovery process.

Self-Validating Experimental Protocols

This methodology employs the Pope-Peachey method (using 0.5 equivalents of the resolving agent). By creating a deliberate scarcity of the resolving agent, it is thermodynamically forced to pair exclusively with the enantiomer that yields the lowest-energy crystal lattice, drastically improving the initial diastereomeric excess (de) [2].

Protocol A: Formation of Diastereomeric Salts
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 10.0 mmol of the racemic target acid in 50 mL of the selected solvent (e.g., Absolute Ethanol).

  • Agent Addition: Slowly add 5.0 mmol (0.896 g, 0.5 eq) of (R)-(2-(1-Aminobutyl)phenyl)methanol.

  • Heating: Heat the mixture to gentle reflux (approx. 78 °C for EtOH) until a completely homogenous, clear solution is achieved. Maintain reflux for 15 minutes to ensure complete salt equilibration.

Protocol B: Controlled Crystallization & Self-Validation

Field Insight: Rapid cooling causes kinetic trapping, leading to "oiling out" or the co-precipitation of both diastereomers. Controlled cooling is non-negotiable for high optical purity.

  • Cooling: Remove the heat source and allow the flask to cool to room temperature at a controlled rate of approximately 0.5 °C/min. Do not disturb or agitate the flask during the initial nucleation phase.

  • Aging: Once at room temperature, allow the suspension to age for 4–6 hours to maximize crystal growth and yield.

  • Isolation: Isolate the precipitated diastereomeric salt via vacuum filtration. Wash the filter cake with 2 × 5 mL of ice-cold solvent.

  • Self-Validation Check (Critical): Dissolve a 2 mg aliquot of the dried salt in mobile phase and analyze via Chiral HPLC.

    • If de > 99%: Proceed to Protocol C.

    • If de < 99%: Suspend the bulk salt in a minimum volume of boiling solvent and repeat the crystallization step. Do not proceed to cleavage until the self-validation metric is met.

Protocol C: Salt Cleavage and Agent Recovery
  • Cleavage: Transfer the enantiopure salt to a separatory funnel. Add 30 mL of Ethyl Acetate (EtOAc) and 30 mL of 1M Hydrochloric Acid (HCl). Shake vigorously until the solid is completely dissolved.

  • Acid Isolation: The free enantiopure target acid partitions into the EtOAc layer. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the pure chiral acid.

  • Agent Recovery: The resolving agent remains in the aqueous layer as a hydrochloride salt. To recover it, cool the aqueous layer in an ice bath and basify to pH 12 using 2M NaOH.

  • Extraction: Extract the basified aqueous layer with 3 × 20 mL of Dichloromethane (DCM). Combine the DCM extracts, dry over Na₂SO₄, and concentrate to recover the (R)-(2-(1-Aminobutyl)phenyl)methanol (Typical recovery: >95%).

Optimization Parameters

Resolution is a highly system-dependent process. If initial attempts yield poor diastereomeric excess or oiling out, adjust the parameters according to the following matrix.

ParameterPrimary ChoiceAlternativeRationale for Adjustment
Solvent System Ethanol (EtOH)Isopropanol (IPA) or EtOAcAlcohols participate in the hydrogen-bonding lattice. Moving to bulkier alcohols (IPA, Butanol) can alter lattice packing and invert the precipitating enantiomer [1].
Stoichiometry 0.5 eq Resolving Agent1.0 eq Resolving Agent0.5 eq maximizes optical purity (thermodynamic control). 1.0 eq maximizes overall yield but often requires multiple recrystallizations.
Cooling Profile Linear (-0.5 °C/min)Stepwise (Hold at 40°C, then 20°C)Stepwise cooling prevents supersaturation spikes, mitigating the risk of the salt crashing out as an amorphous solid (oiling out).
Co-base Addition None0.5 eq Triethylamine (TEA)If using 0.5 eq of the resolving agent leaves the solution too acidic, adding an achiral base neutralizes the remaining acid, improving solubility dynamics.

References

  • Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Molecular-level chiral discrimination and induction Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL:[Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects Source: Molecules (National Institutes of Health / PMC) URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Improving Enantiomeric Excess (ee) in the Synthesis of (R)-(2-(1-Aminobutyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in enhancing the enantiomeric excess (ee) during the synthesis of (R)-(2-(1-Aminobutyl)phenyl)methanol. The synthesis of this chiral amino alcohol often involves the asymmetric reduction of a prochiral ketone, a process where achieving high enantioselectivity is paramount.

I. Troubleshooting Guide: Diagnosing and Resolving Low Enantiomeric Excess

This section is designed to help you systematically diagnose and resolve common issues that lead to suboptimal enantiomeric excess in your synthesis.

Question 1: My reaction is yielding a low enantiomeric excess (<80% ee). What are the most likely causes and how can I address them?

Answer:

Low enantiomeric excess is a common challenge in asymmetric synthesis and can stem from several factors. A systematic approach to troubleshooting is essential.[1]

Potential Cause 1: Catalyst Inactivity or Impurity

The chiral catalyst is the cornerstone of enantioselectivity. Its purity and activity are critical.

  • Troubleshooting Steps:

    • Verify Catalyst Quality: If using a commercial catalyst, ensure it's from a reputable supplier and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature). For in-house prepared catalysts, verify its structure and purity using techniques like NMR or X-ray crystallography.[1]

    • Run a Control Reaction: Test the catalyst with a standard substrate known to produce high ee under established conditions.[1] If this reaction also results in low ee, the catalyst is likely the issue.

    • Check for Catalyst Decomposition: Some catalysts are sensitive to air, moisture, or high temperatures.[2] Ensure your reaction setup is rigorously anhydrous and under an inert atmosphere.

Potential Cause 2: Sub-Optimal Reaction Conditions

Temperature, solvent, and concentration are critical parameters that can significantly influence the enantioselectivity of an asymmetric reaction.[1][2]

  • Troubleshooting Steps:

    • Temperature Optimization: Generally, lower reaction temperatures lead to higher enantioselectivity by amplifying the small energy differences between the diastereomeric transition states.[1][2] It is advisable to screen a range of temperatures, systematically decreasing from the initially attempted temperature.

    • Solvent Screening: The solvent can affect the conformation of the catalyst-substrate complex.[1][2] A screening of solvents with varying polarities and coordinating abilities is often beneficial.

    • Concentration Adjustment: Substrate concentration can impact enantioselectivity. In some cases, operating under more dilute conditions can favor the desired catalytic pathway and improve ee.[1]

Potential Cause 3: Purity of Starting Materials and Reagents

Impurities in your starting ketone, reducing agent, or solvent can interfere with the catalytic cycle.

  • Troubleshooting Steps:

    • Verify Purity: Confirm the purity of your (2-(1-aminobutyl)phenyl)ethanone precursor and other reagents using appropriate analytical techniques (e.g., NMR, GC-MS).

    • Use Anhydrous Solvents: Ensure all solvents are of high purity and are thoroughly dried, as water can deactivate many catalysts.[1][2]

Potential Cause 4: Non-Catalyzed Background Reaction

A non-enantioselective background reaction can compete with the desired catalytic asymmetric reaction, leading to a decrease in the overall ee.[2]

  • Troubleshooting Steps:

    • Run a Blank Reaction: Perform the reaction without the chiral catalyst to determine the rate of the non-catalyzed reduction.

    • Optimize Reaction Conditions: If the background reaction is significant, adjusting reaction parameters such as temperature (lower is often better) and catalyst loading may be necessary to favor the catalytic pathway.[2]

Question 2: I've optimized the reaction conditions, but the enantiomeric excess is still moderate (80-95% ee). How can I further enhance the purity of my product?

Answer:

Achieving >99% ee often requires post-reaction purification steps, especially when the initial reaction does not yield exceptionally high enantioselectivity.

Method 1: Recrystallization

If your (R)-(2-(1-Aminobutyl)phenyl)methanol product is a crystalline solid, recrystallization can be a highly effective method for enriching the enantiomeric excess.[3]

  • Protocol:

    • Solvent Screening: Identify a suitable solvent or solvent system in which the solubility of the racemic compound and the desired enantiomer differ.

    • Controlled Crystallization: Dissolve the enantioenriched product in a minimal amount of hot solvent and allow it to cool slowly. The less soluble diastereomer (in the case of salt formation with a resolving agent) or the major enantiomer (in some cases) will crystallize out first, leading to an enrichment of the desired enantiomer in the solid phase.

Method 2: Chiral Resolution via Diastereomeric Salt Formation

This classical method involves reacting the enantioenriched amino alcohol with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[3][4]

  • Protocol:

    • Select a Resolving Agent: Choose a commercially available and inexpensive chiral acid (e.g., tartaric acid, mandelic acid) to react with your amino alcohol.

    • Salt Formation: React the enantioenriched (R)-(2-(1-Aminobutyl)phenyl)methanol with the resolving agent in a suitable solvent.

    • Fractional Crystallization: Separate the resulting diastereomeric salts based on their different solubilities.

    • Liberation of the Enantiomer: Treat the separated diastereomeric salt with a base to liberate the desired enantiomerically pure amino alcohol.

Method 3: Chiral Preparative HPLC

For smaller scale purifications or when crystallization methods are not effective, chiral preparative High-Performance Liquid Chromatography (HPLC) can be used to separate the enantiomers.

  • Considerations: This method requires a chiral stationary phase and can be more expensive and time-consuming for larger quantities.

II. Frequently Asked Questions (FAQs)

Question 3: What are the most common catalytic systems used for the asymmetric reduction of aminoketones to produce chiral amino alcohols like (R)-(2-(1-Aminobutyl)phenyl)methanol?

Answer:

Several highly effective catalytic systems are employed for the enantioselective reduction of aminoketones. The choice of catalyst often depends on the specific substrate and desired outcome.

  • Chiral Oxazaborolidines (CBS Catalysts): These catalysts, used in conjunction with a borane source, are well-known for the asymmetric reduction of prochiral ketones.[5][6][7] The reaction mechanism involves the formation of a catalyst-ketone complex that directs the hydride delivery to one face of the carbonyl group.

  • Ruthenium- and Rhodium-Based Catalysts: Chiral phosphine-Ru and -Rh complexes are highly efficient for the asymmetric hydrogenation of functionalized ketones, including amino ketones.[8] These reactions often proceed via a chelate mechanism where a heteroatom on the substrate coordinates to the metal center, facilitating enantioselective hydride transfer.[8]

  • Biocatalysis (Enzymes): Alcohol dehydrogenases (ADHs) and other enzymes can offer exceptional enantioselectivity under mild reaction conditions for the reduction of ketones.[9][10][11]

Catalyst SystemReducing AgentTypical Reaction ConditionsAdvantages
Chiral Oxazaborolidines (CBS) Borane (BH3) or CatecholboraneAnhydrous, aprotic solvents (e.g., THF)High enantioselectivity for a range of ketones.[6][7]
Chiral Ru/Rh-Diphosphine Complexes H2 gas or Transfer Hydrogenation Reagents (e.g., isopropanol, formic acid)Varies with catalyst; often mild pressure and temperatureHigh catalyst turnover numbers and broad substrate scope.[6][8]
Alcohol Dehydrogenases (ADHs) Cofactor (NADH/NADPH) with a regeneration systemAqueous buffer, mild temperature and pHExtremely high enantioselectivity, environmentally friendly.[9][12]
Question 4: How can I accurately determine the enantiomeric excess of my (R)-(2-(1-Aminobutyl)phenyl)methanol product?

Answer:

Accurate determination of ee is crucial for evaluating the success of your asymmetric synthesis. The most common and reliable methods are chromatographic.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method. It employs a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. The ratio of the peak areas corresponds to the ratio of the enantiomers.[9]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. The amino alcohol may need to be derivatized to increase its volatility.[13]

  • NMR Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate enantiomers in an NMR spectrum by forming transient diastereomeric complexes that have distinct chemical shifts.[2]

Question 5: Can the protecting group on the amine influence the enantioselectivity of the reduction?

Answer:

Yes, the nature of the protecting group on the amino functionality can have a significant impact on the enantioselectivity of the reduction. The size and electronic properties of the protecting group can influence how the substrate interacts with the chiral catalyst, thereby affecting the facial selectivity of the hydride attack on the ketone. It is often worthwhile to screen different N-protecting groups (e.g., Boc, Cbz, tosyl) to optimize the enantiomeric excess.

III. Visualizing Key Concepts

Troubleshooting Workflow for Low Enantiomeric Excess

troubleshooting_workflow start Low Enantiomeric Excess Observed check_catalyst Verify Catalyst Integrity and Activity start->check_catalyst check_conditions Optimize Reaction Conditions (Temperature, Solvent, Concentration) check_catalyst->check_conditions Catalyst OK check_purity Confirm Purity of Starting Materials and Reagents check_conditions->check_purity Conditions Optimized check_background Investigate Non-Catalyzed Background Reaction check_purity->check_background Materials Pure improve_ee Further ee Enhancement (Recrystallization, Chiral Resolution) check_background->improve_ee Background Reaction Minimal

Caption: A systematic workflow for troubleshooting and improving low enantiomeric excess.

General Mechanism of Asymmetric Ketone Reduction

asymmetric_reduction cluster_complex Diastereomeric Transition States ts1 [Catalyst-Substrate]‡ (Pro-R) product_r (R)-Alcohol ts1->product_r ts2 [Catalyst-Substrate]‡ (Pro-S) product_s (S)-Alcohol ts2->product_s ketone Prochiral Ketone + Chiral Catalyst ketone->ts1 Favored Pathway (Lower Energy) ketone->ts2 Disfavored Pathway (Higher Energy) hydride Hydride Source hydride->ts1 hydride->ts2

Caption: Simplified energy diagram for a catalyst-controlled asymmetric reduction.

IV. References

  • Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst - ResearchGate. [Link]

  • Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl2(diphophine)(1,2-diamine) Complexes | Journal of the American Chemical Society. [Link]

  • Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines - PMC. [Link]

  • Enantioselective reduction of ketones - Wikipedia. [Link]

  • Enantioenrichment by Crystallization | Organic Process Research & Development. [Link]

  • Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines | Journal of the American Chemical Society - ACS Publications. [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. [Link]

  • Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands | IDEALS - University of Illinois. [Link]

  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - PMC. [Link]

  • A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas - SciSpace. [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC. [Link]

  • In-Situ Monitoring of Enantiomeric Excess During a Catalytic Kinetic Resolution | ACS Catalysis - ACS Publications. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. [Link]

  • Asymmetric reactions_synthesis. [Link]

  • Theoretical prediction of the enantiomeric excess in asymmetric catalysis. An alignment-independent molecular interaction field based approach - PubMed. [Link]

  • Asymmetric Synthesis - University of York. [Link]

  • Enantioselective Reduction of Ketones - Organic Reactions. [Link]

  • The simultaneous synthesis of enantiomerically pure ( R )-1-phenylethanol and ( R )- α - ResearchGate. [Link]

  • New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. [Link]

  • 4 s Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implicatio - University of York. [Link]

  • (PDF) Borohydride Reduction of Acetophenone and Esters of Dehydrocarboxylic Acids in the Presence of Chiral Cobalt(II) Diamine Complexes - ResearchGate. [Link]

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC. [Link]

  • Copper-Catalyzed Enantioselective Aerobic Alkene Aminooxygenation and Dioxygenation: Access to 2-Formyl Saturated Heterocycles and Unnatural Proline Derivatives - PMC. [Link]

  • A novel method for synthesis of optically pure beta-amino alcohols - Google Patents.

  • Asymmetric Synthesis of (R)-1-Phenylethanol | Semantic Scholar. [Link]

Sources

troubleshooting low reaction yields in (R)-(2-(1-Aminobutyl)phenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the asymmetric synthesis of (R)-(2-(1-Aminobutyl)phenyl)methanol . This chiral 1-arylalkylamine is a highly valuable active pharmaceutical ingredient (API) intermediate, but its synthesis is notoriously prone to stereochemical leakage and unexpected cyclization side-reactions.

Below, you will find a mechanistic workflow, an interactive Q&A troubleshooting guide, quantitative optimization data, and self-validating experimental protocols.

Synthetic Workflow Overview

The most reliable route to this molecule utilizes Ellman’s auxiliary ((R)-tert-butanesulfinamide) to establish the chiral center via a ketone intermediate.

Workflow A 1. Ketone Formation 1-(2-(Hydroxymethyl)phenyl)butan-1-one B 2. Imine Condensation Ti(OEt)4, (R)-t-BuSONH2 A->B Excess Ti(OEt)4 required C 3. Diastereoselective Reduction NaBH4, THF, -50°C B->C Chelation control (dr > 90:10) D 4. Acidic Deprotection 4M HCl in Dioxane, 0°C C->D Avoid heating! E Target API Intermediate (R)-(2-(1-Aminobutyl)phenyl)methanol D->E Mild workup

Figure 1: Optimized synthetic workflow for (R)-(2-(1-Aminobutyl)phenyl)methanol.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my imine condensation yield so low (<30%) when reacting 1-(2-(hydroxymethyl)phenyl)butan-1-one with Ellman's auxiliary? The Causality: The standard protocol for forming tert-butanesulfinyl imines requires 1.5 to 2.0 equivalents of Titanium(IV) ethoxide (Ti(OEt)₄) to act as both a Lewis acid and a water scavenger [1]. However, your starting material contains a free benzylic alcohol . This hydroxyl group tightly chelates the titanium metal, sequestering the reagent and preventing it from activating the ketone. The Solution: You must either pre-protect the benzylic alcohol (e.g., as a TBS ether) or use a significant excess of Ti(OEt)₄ (≥2.5 equivalents). If using excess Ti(OEt)₄, extend the reaction time to 18–24 hours to ensure complete conversion.

Q2: I am getting a poor diastereomeric ratio (dr) after reducing the imine. How do I selectively obtain the (R)-amine? The Causality: The stereochemical outcome of the reduction depends entirely on the transition state (TS) geometry. When using NaBH₄ in THF, the reduction proceeds via a highly organized, chelation-controlled cyclic transition state coordinated by the sulfinyl oxygen, which strongly favors the formation of the (R,R)-diastereomer (yielding the (R)-amine upon deprotection). Conversely, bulky reagents like L-Selectride operate via an open transition state, flipping the selectivity to favor the (S)-amine [1]. The Solution: Strictly use NaBH₄ in anhydrous THF at -50 °C. Do not use protic solvents like methanol for this specific reduction, as they disrupt the titanium/boron chelation network, leading to a near-racemic mixture.

Q3: My final deprotection step is destroying the product. I see a new non-polar spot on TLC and my LC-MS shows a mass of [M+H]+ 162 instead of 180. What is happening? The Causality: You are observing the "hidden yield killer" of this synthesis: Isoindoline Cyclization . The target molecule contains a primary amine and a benzylic alcohol situated ortho to each other. If you use strong aqueous acids (like 6M HCl) or apply heat during deprotection, the benzylic alcohol protonates and becomes an excellent leaving group. The pendant primary amine immediately attacks the benzylic carbon intramolecularly, ejecting water (loss of 18 Da) to form 1-propylisoindoline [2]. The Solution: Deprotection must be performed under strictly anhydrous, mild conditions (e.g., 4M HCl in dioxane at 0 °C). Never heat the reaction mixture, and never concentrate the product on a rotary evaporator using a high-temperature water bath.

SideReaction A Desired Intermediate (R)-(2-(1-Aminobutyl)phenyl)methanol B Protonated Benzylic Alcohol (Activated Leaving Group) A->B Strong Acid / Heat C Intramolecular Nucleophilic Attack (Primary Amine attacks Benzylic Carbon) B->C - H2O D Yield Killer: 1-Propylisoindoline (Undesired Cyclized Byproduct) C->D Cyclization

Figure 2: Mechanistic pathway of the undesired isoindoline cyclization side-reaction.

Quantitative Optimization Data

The table below summarizes the critical effect of reducing conditions on the diastereomeric ratio (dr) and overall yield of the sulfinamide intermediate.

Reducing AgentSolventTemp (°C)Additivedr (R,R : R,S)Yield (%)Mechanistic Outcome
NaBH₄ THF -50 to rt Ti(OEt)₄ 92 : 8 85 Optimal. Chelation-controlled cyclic TS.
NaBH₄MeOH0None60 : 4070Poor dr. Protic solvent disrupts chelation.
L-SelectrideTHF-78None5 : 9588Reverses dr. Steric-driven open TS.
DIBAL-HTHF-78None80 : 2065Moderate dr, high risk of over-reduction.
Standardized Experimental Protocols
Protocol 1: Synthesis of (R)-tert-Butanesulfinyl Imine

Self-Validation Check: The formation of a dense white precipitate during the brine quench confirms the successful hydrolysis of the active titanium species.

  • Charge a flame-dried round-bottom flask with 1-(2-(hydroxymethyl)phenyl)butan-1-one (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) under an inert N₂ atmosphere.

  • Add anhydrous THF to achieve a 0.5 M concentration, followed by Titanium(IV) ethoxide (Ti(OEt)₄, 2.5 equiv ).

  • Stir the reaction mixture at room temperature for 18 hours. Monitor by TLC (Hexanes/EtOAc 7:3).

  • Quench the reaction by adding an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A thick white suspension of TiO₂ will form.

  • Filter the suspension through a tightly packed pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 20 mL).

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Diastereoselective Reduction to the (R,R)-Sulfinamide

Self-Validation Check: Maintaining the temperature at exactly -50 °C before NaBH₄ addition is critical to locking the transition state geometry.

  • Dissolve the crude sulfinyl imine (1.0 equiv) in anhydrous THF (0.2 M) and cool to -50 °C using a dry ice/acetonitrile bath.

  • Add NaBH₄ (3.0 equiv) in a single portion.

  • Allow the reaction to slowly warm to room temperature over 4 hours.

  • Cautiously quench the excess hydride by dropwise addition of saturated aqueous NH₄Cl until bubbling ceases. Extract with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

Protocol 3: Mild Deprotection to the Target Amine

Self-Validation Check: The absence of an [M+H]+ 162 peak in the final LC-MS confirms that isoindoline cyclization was successfully avoided.

  • Dissolve the (R,R)-sulfinamide intermediate in anhydrous CH₂Cl₂ (0.2 M) and cool to 0 °C in an ice bath.

  • Add 4M HCl in dioxane (2.0 equiv) dropwise. Do not use aqueous HCl.

  • Stir at 0 °C for 1 hour. Monitor by LC-MS for the complete disappearance of the sulfinamide mass.

  • Concentrate the solvent under a gentle stream of N₂ gas at room temperature. Do not apply heat.

  • Partition the crude residue between EtOAc and ice-cold 1M NaOH (to free-base the amine). Extract the aqueous layer with EtOAc, dry the combined organics over Na₂SO₄, and concentrate at room temperature to yield (R)-(2-(1-Aminobutyl)phenyl)methanol.

References
  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. URL:[Link]

  • Enders, D., Narine, A. A., Toulgoat, F., & Bisschops, T. (2008). Asymmetric Brønsted Acid Catalyzed Isoindoline Synthesis: Enhancement of Enantiomeric Ratio by Stereoablative Kinetic Resolution. Angewandte Chemie International Edition, 47(30), 5661-5665. URL:[Link]

optimizing recrystallization solvents for (R)-(2-(1-Aminobutyl)phenyl)methanol purification

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: (R)-(2-(1-Aminobutyl)phenyl)methanol Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Advanced Troubleshooting Guide for the purification of (R)-(2-(1-Aminobutyl)phenyl)methanol. This chiral amino alcohol presents unique thermodynamic challenges during recrystallization. The presence of a primary amine, a benzyl alcohol moiety, and a flexible aliphatic butyl chain creates a highly dynamic hydrogen-bonding network. This amphiphilic nature heavily favors metastable liquid states over rigid crystalline lattices, frequently resulting in a phenomenon known as "oiling out."

This guide provides field-proven, mechanistically grounded solutions to bypass phase separation, optimize solvent selection, and ensure high-yield enantiomeric and chemical purification.

Part 1: Diagnostic FAQ & Troubleshooting

Q1: Why does my product "oil out" instead of forming a crystalline suspension?

Mechanistic Causality: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution crosses the binodal coexistence curve before it can overcome the activation energy barrier required for crystal nucleation[1]. For (R)-(2-(1-Aminobutyl)phenyl)methanol, the flexible butyl chain increases the entropic penalty of forming a highly ordered crystal lattice. Because the energy barrier for forming amorphous liquid droplets is significantly lower than that for crystal formation, the system separates into a solute-rich oil phase and a solute-lean solvent phase[1].

Q2: How do I select a solvent system that maximizes impurity purge while preventing LLPS?

Mechanistic Causality: Rational solvent selection requires balancing solubility, selectivity, and thermodynamic phase boundaries. Relying purely on trial and error is inefficient and prone to failure at scale. We utilize computational impurity purge factors (such as the f3​ factor), which maximize the thermodynamic difference between the impurity partition coefficient and the crystalline API solubility[2].

For this specific molecule, binary solvent systems (Good Solvent / Antisolvent) are required. A hydrogen-bond accepting solvent (e.g., Ethyl Acetate) disrupts intermolecular self-association, while a non-polar antisolvent (e.g., Heptane) drives supersaturation. If the antisolvent is added too rapidly, local supersaturation spikes, immediately triggering the miscibility gap and causing LLPS[3].

Q3: How do I rescue a batch that has already oiled out?

Mechanistic Causality: Once an emulsion forms, the solute-rich droplets act as a "sink" for chemical and chiral impurities, severely degrading the final purity of any solid that eventually crashes out[3]. To rescue the batch, you must return the system to a single-phase solution by reheating it above the clearing temperature (cloud point). Once completely dissolved, adjust the solvent composition by adding 5–10% more of the "good solvent" to shift the LLPS boundary to a lower temperature. Subsequently, cool the system at a strictly controlled rate and introduce seed crystals before reaching the new LLPS boundary to force Solid-Liquid Equilibrium (SLE)[4].

Part 2: Quantitative Data & Solvent System Evaluation

The following table summarizes the thermodynamic and practical performance of evaluated binary solvent systems for the purification of (R)-(2-(1-Aminobutyl)phenyl)methanol.

Solvent System (Good / Anti)Ratio (v/v)LLPS (Oiling Out) RiskImpurity Purge Efficiency ( f3​ )YieldProcess Recommendation
Ethyl Acetate / Heptane 1 : 3Low (if seeded)High (Excellent chiral purge)>85%Optimal. Balances H-bond disruption with controlled supersaturation.
Isopropanol / Water 1 : 2High Moderate>90%Avoid. High polarity drives rapid LLPS; oiling out is nearly unavoidable.
Toluene / Hexane 1 : 4ModerateLow (Poor chemical purge)~70%Sub-optimal. π−π stacking retains impurities in the crystal lattice.

Part 3: Thermodynamic Pathways & Workflow Visualizations

To successfully crystallize this compound, the process trajectory must deliberately bypass the miscibility gap.

PhaseDiagram Sol Single Phase Solution (High Temp / Low Antisolvent) MSZ Metastable Zone (Supersaturated SLE) Sol->MSZ Cooling / Antisolvent LLPS Miscibility Gap (Oiling Out / LLPS) MSZ->LLPS Rapid Cooling (Crosses Binodal) Seed Seed Crystal Addition (Nucleation Trigger) MSZ->Seed Controlled Temp Cryst Solid-Liquid Equilibrium (Pure Crystals) LLPS->Cryst Temp Cycling (Impurity Risk) Seed->Cryst Crystal Growth (Bypasses LLPS)

Thermodynamic pathways in crystallization: Bypassing Liquid-Liquid Phase Separation via seeding.

Workflow Step1 1. Dissolution (EtOAc, 60°C) Step2 2. Polish Filtration Step1->Step2 Step3 3. Antisolvent (Heptane) Step2->Step3 Step4 4. Seeding (+2°C above LLPS) Step3->Step4 Step5 5. Slow Cooling (0.1°C/min) Step4->Step5 Step6 6. Isolation & Washing Step5->Step6

Optimized anti-solvent cooling crystallization workflow for (R)-(2-(1-Aminobutyl)phenyl)methanol.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes an Anti-Solvent Cooling Crystallization method designed as a self-validating system. At critical junctures, the operator must verify specific physical states to ensure the system remains in Solid-Liquid Equilibrium (SLE) rather than falling into LLPS.

Materials:

  • Crude (R)-(2-(1-Aminobutyl)phenyl)methanol

  • Ethyl Acetate (EtOAc) - Good Solvent

  • n-Heptane - Antisolvent

  • Pure seed crystals of the target (R)-enantiomer (0.5% w/w)

Step-by-Step Methodology:

  • Primary Dissolution: Suspend the crude compound in EtOAc (3 volumes relative to crude mass) in a jacketed reactor. Heat the mixture to 60 °C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Polish Filtration (Self-Validation Check): Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated crystallization vessel (60 °C). Validation: The filtrate must be optically clear with no Tyndall effect. Any turbidity indicates premature precipitation or undissolved impurities.

  • Controlled Antisolvent Addition: Maintain the temperature at 60 °C. Dose n-Heptane (6 volumes) linearly over 60 minutes.

  • Isothermal Seeding: Cool the reactor to 45 °C (This temperature must be experimentally predetermined to be exactly 2 °C above the cloud point/LLPS boundary for your specific concentration). Add the seed crystals (0.5% w/w) suspended in a minimal amount of Heptane.

  • Isothermal Aging (Self-Validation Check): Hold the temperature at 45 °C for 60 minutes. Validation: Extract a 1 mL aliquot and observe under a polarized light microscope. You must see distinct, birefringent crystalline particles. If perfect, non-birefringent spheres are observed, the system has oiled out. If oiled out, heat back to 60 °C, add 0.5 volumes of EtOAc, and repeat from Step 3.

  • Programmed Cooling: Once SLE is confirmed via birefringence, cool the suspension from 45 °C to 5 °C at a linear, slow rate of 0.1 °C/min. This slow rate prevents secondary nucleation and ensures impurities remain partitioned in the mother liquor[4].

  • Isolation and Washing: Filter the resulting slurry via vacuum filtration. Wash the filter cake twice with 1 volume of pre-chilled (5 °C) EtOAc/Heptane (1:4 v/v) to displace the impurity-laden mother liquor. Dry under vacuum at 40 °C to constant weight.

References

  • 2 - ACS Publications 2.4 - ACS Publications 3.3 - Mettler Toledo 4.1 - ACS Publications

Sources

Technical Support Center: Preserving Stereointegrity of Chiral Benzylic Amino Alcohols

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal for (R)-(2-(1-Aminobutyl)phenyl)methanol . This guide is designed for researchers and drug development professionals dealing with the thermal instability of benzylic stereocenters. Below, you will find mechanistic insights, quantitative risk assessments, and self-validating protocols to prevent racemization during high-temperature processing.

Section 1: Mechanistic Origins of Thermal Racemization

Q: Why does (R)-(2-(1-Aminobutyl)phenyl)methanol rapidly racemize at temperatures above 80°C?

A: The compound features a benzylic stereocenter directly attached to a primary amine, with an ortho-hydroxymethyl group on the phenyl ring. This specific architecture makes it highly susceptible to racemization via two primary, temperature-dependent pathways[1]:

  • Redox-Mediated Dehydrogenation: Trace transition metals (e.g., Pd, Ru, Cu) left over from upstream synthetic steps can catalyze the reversible oxidation of the benzylic amine. This dehydrogenation forms a planar, prochiral imine intermediate. Upon subsequent, non-enantioselective re-reduction, the stereocenter is completely scrambled[2].

  • ortho-Quinone Methide (o-QM) Formation: The ortho-hydroxymethyl group presents a unique structural vulnerability. Under acidic or high-temperature conditions, protonation can lead to the elimination of water or ammonia. This generates a highly conjugated, planar ortho-quinone methide or benzylic carbocation intermediate. Nucleophilic re-addition to either face of this planar species results in a racemic mixture.

RacemizationMechanisms Start (R)-(2-(1-Aminobutyl)phenyl)methanol TraceMetals Trace Metal Catalysis (Oxidation) Start->TraceMetals High Temp (>80°C) Acidic Protonation & Elimination (Acidic/Thermal) Start->Acidic High Temp / Low pH Imine Prochiral Imine Intermediate TraceMetals->Imine Dehydrogenation Racemic (R/S) Racemic Mixture Imine->Racemic Non-selective Reduction Carbocation Planar ortho-Quinone Methide Acidic->Carbocation Loss of H2O / NH3 Carbocation->Racemic Nucleophilic Re-addition

Mechanistic pathways of benzylic amine racemization via redox and ortho-quinone methide intermediates.

Section 2: Quantitative Risk Assessment

Q: What are the safe operating windows for processing this unprotected compound?

A: Racemization kinetics are heavily dictated by the microenvironment. Polar protic solvents stabilize transition states for elimination, while trace metals lower the activation energy for oxidation[3]. The table below summarizes the empirical risk profile for benzylic amino alcohols under various conditions:

Solvent SystemTemperatureAdditive / ConditionEst. Racemization Half-Life ( t1/2​ )Stereochemical Risk Level
Methanol (Polar Protic)80°CNone< 2 hoursHigh
Acetonitrile (Polar Aprotic)80°CTrace Pd/Ru (1 mol%)< 4 hoursHigh
Toluene (Non-polar Aprotic)80°CNone> 48 hoursLow
Toluene (Non-polar Aprotic)120°CMetal Scavenger (EDTA)> 24 hoursModerate
Any Solvent>100°CN-Boc / O-TBS ProtectedStable indefinitelyMinimal

Section 3: Strategic Mitigation & Experimental Protocols

Q: How can I chemically stabilize the stereocenter prior to high-temperature reactions?

A: The most robust approach is the orthogonal protection of both the primary amine and the primary alcohol. By converting the amine to a carbamate (e.g., Boc), you delocalize the nitrogen lone pair, rendering it inert to transition-metal-catalyzed oxidation[3]. Subsequent silylation of the alcohol (e.g., TBS) prevents it from participating in ortho-quinone methide formation.

ProtectionWorkflow Raw Unprotected (R)-Amino Alcohol Boc 1. Amine Protection (Boc2O, TEA, DCM) Raw->Boc TBS 2. Alcohol Protection (TBSCl, Imidazole, DMF) Boc->TBS Protected Fully Protected Intermediate (Thermally Stable) TBS->Protected HighTemp High-Temperature Processing (>100°C) Protected->HighTemp Deprotect 3. Global Deprotection (TFA, then TBAF) HighTemp->Deprotect Final Enantiopure (R)-Amino Alcohol Deprotect->Final

Step-by-step orthogonal protection workflow to preserve stereointegrity during thermal processing.

Protocol 1: Orthogonal Protection for Absolute Stereoretention

This is a self-validating protocol. Do not proceed to the next step without confirming the completion of the previous one via TLC.

Step 1: N-Boc Protection

  • Dissolve 1.0 eq of (R)-(2-(1-Aminobutyl)phenyl)methanol in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Add 1.2 eq of Triethylamine (TEA). (Causality: TEA neutralizes trace acids, maintaining the amine in its nucleophilic free-base form to prevent premature carbocation formation).

  • Dropwise add 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) at 0°C.

  • Stir at room temperature for 4 hours. Quench with water, extract with DCM, and concentrate.

Step 2: O-TBS Protection

  • Dissolve the N-Boc intermediate in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

  • Add 2.0 eq of Imidazole, followed by 1.2 eq of tert-Butyldimethylsilyl chloride (TBSCl) at 0°C. (Causality: Imidazole acts as both an acid scavenger and a nucleophilic catalyst, accelerating the silylation of the sterically hindered benzylic system).

  • Stir for 12 hours at room temperature. Extract with Ethyl Acetate, wash extensively with brine to remove DMF, and dry over Na₂SO₄.

Step 3: High-Temperature Processing & Global Deprotection

  • Proceed with your required high-temperature reaction (>100°C). The stereocenter is now chemically locked.

  • To deprotect, first treat with Tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq, 2 h) to cleave the TBS ether.

  • Treat with 20% Trifluoroacetic acid (TFA) in DCM for 1 hour to cleave the Boc group.

  • Self-Validation Check: Spot the reaction mixture on a TLC plate and develop with a Ninhydrin stain. A bright purple spot confirms the successful unmasking of the primary amine.

Q: What if my downstream application strictly prevents the use of protecting groups?

A: If you must process the unprotected amino alcohol at elevated temperatures, you must rigorously control the solvent microenvironment and eliminate catalytic triggers[2].

Protocol 2: Additive and Solvent Control for Unprotected Processing

Step 1: Solvent Switch

  • Completely evaporate any polar protic solvents (e.g., Methanol, Ethanol) from your starting material. (Causality: Protic solvents hydrogen-bond with leaving groups, drastically lowering the activation energy for benzylic cleavage).

  • Reconstitute the amino alcohol in rigorously degassed, anhydrous Toluene.

Step 2: Trace Metal Scavenging

  • Add 10 wt% of a silica-based metal scavenger (e.g., QuadraSil MP or EDTA) to the reaction mixture. (Causality: This physically sequesters trace Pd, Ru, or Cu left over from upstream synthesis, entirely shutting down the dehydrogenation/imine pathway[1]).

  • Purge the reaction vessel with Argon for 15 minutes prior to heating to prevent aerobic oxidation.

Section 4: Analytical Validation Workflows

Q: How do I definitively validate that my protocol successfully prevented racemization?

A: Optical rotation is insufficient for rigorous validation due to concentration and solvent dependencies. Stereoretention must be confirmed using a self-validating Chiral High-Performance Liquid Chromatography (HPLC) workflow.

  • Establish the Baseline (Internal Control): Before analyzing your thermally processed sample, you must synthesize and inject a racemic standard of (R/S)-(2-(1-Aminobutyl)phenyl)methanol.

  • Method Parameters: Use a Chiralpak AD-H column (or equivalent amylose-based stationary phase) with a Hexane/Isopropanol (e.g., 90:10 v/v) mobile phase containing 0.1% Diethylamine (DEA). (Causality: The DEA additive prevents peak tailing by suppressing secondary interactions between the basic amine and the silica support).

  • Validation Threshold: Adjust the flow rate until the racemic standard shows baseline separation of the enantiomers (Resolution factor, Rs​>1.5 ). Only then should you inject your processed (R)-enantiomer to quantify the Enantiomeric Excess (ee).

References

  • Title: Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides Source: Journal of the American Chemical Society URL: [Link]3]

  • Title: Chemoenzymatic Dynamic Kinetic Resolution of Amines Source: Thieme Connect URL: [Link]1]

  • Title: Preparation, Characterization and Catalytic Activity of Palladium Catalyst Supported on MgCO3 for Dynamic Kinetic Resolution of Amines Source: SciELO URL: [Link]2]

Sources

Technical Support Center: Optimizing the Extraction of (R)-(2-(1-Aminobutyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of (R)-(2-(1-Aminobutyl)phenyl)methanol . This chiral amino alcohol presents unique extraction challenges due to its specific structural features: a primary amine situated at a benzylic chiral center, positioned ortho to a benzylic alcohol.

This guide is engineered for researchers and process chemists to troubleshoot byproduct formation, understand the mechanistic causality behind degradation pathways, and implement self-validating extraction protocols.

Mechanistic Overview of Byproduct Formation

The structural proximity of the reactive functional groups in (R)-(2-(1-Aminobutyl)phenyl)methanol makes it highly susceptible to three primary degradation pathways during liquid-liquid extraction: racemization, N-acylation, and cyclization.

ExtractionTroubleshooting Parent (R)-(2-(1-Aminobutyl)phenyl)methanol (Target Molecule) Acylated N-Acetyl Byproduct (Amide Formation) Parent->Acylated EtOAc + Base (Aminolysis) Racemized Racemized Mixture (Loss of Enantiopurity) Parent->Racemized pH >12 + Heat (Benzylic Deprotonation) Cyclized Isoindoline Derivatives (Cyclization) Parent->Cyclized O2 / Strong Acid (Oxidation / Carbocation)

Mechanistic pathways of byproduct formation during the extraction of the chiral amino alcohol.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my enantiomeric excess (ee%) dropping significantly during the aqueous workup?

A: The chiral center in (R)-(2-(1-Aminobutyl)phenyl)methanol is benzylic. Protons at a benzylic position adjacent to an electron-withdrawing amine are relatively acidic. Exposure to strong aqueous bases (e.g., Sodium Hydroxide) during the neutralization step, combined with elevated temperatures, promotes reversible deprotonation. This transient planar carbanion intermediate leads directly to racemization[1].

  • Causality & Solution: To preserve stereochemical integrity, you must avoid strong bases. Use a mild base like Sodium Bicarbonate (NaHCO₃) to carefully adjust the pH to the minimum required to free-base the amine (typically pH 8.0–8.5), and maintain the temperature strictly below 10 °C.

Q2: I am detecting a +42 Da mass byproduct in my LC-MS after extraction. What is this and how do I stop it?

A: A +42 Da mass shift corresponds to the addition of an acetyl group. If you are using Ethyl Acetate (EtOAc) as your extraction solvent, the primary amine is undergoing an aminolysis reaction with the ester, forming an N-acetyl byproduct. Primary amino alcohols are highly nucleophilic and prone to selective N-acylation under neutral or slightly basic extraction conditions[2].

  • Causality & Solution: Ethyl acetate is an active electrophile in the presence of primary amines. Switch your extraction solvent to a non-reactive ether, such as Methyl tert-butyl ether (MTBE) or 2-Methyltetrahydrofuran (2-MeTHF).

Q3: My product is turning yellow and forming insoluble impurities. How do I prevent this?

A: The molecule contains an ortho-benzylic alcohol. If this alcohol is oxidized to an aldehyde (due to dissolved oxygen or residual oxidants in the mixture), the adjacent primary amine will rapidly undergo an intramolecular condensation to form a cyclic Schiff base (isoindoline derivative), or react intermolecularly to form oligomers[3].

  • Causality & Solution: This is an oxidation-driven condensation. You must sparge all extraction solvents with Nitrogen (N₂) to remove dissolved oxygen and perform the extraction under an inert atmosphere. Additionally, avoid strongly acidic conditions (pH < 2), which can dehydrate the benzylic alcohol into a carbocation, triggering a similar cyclization cascade.

Quantitative Optimization Parameters

To systematically eliminate these byproducts, adhere to the optimized parameters summarized below. Deviating from these setpoints directly correlates with the specific failure modes detailed in the FAQ.

ParameterHigh-Risk ConditionOptimized ConditionQuantitative Impact on Yield/Purity
Extraction Solvent Ethyl Acetate (EtOAc)MTBE or 2-MeTHFReduces N-acetyl byproduct from ~8-12% to <0.1%
Aqueous pH pH > 12.0 (NaOH)pH 8.0 – 8.5 (NaHCO₃)Prevents ee% drop; maintains >99% ee
Temperature > 35 °C during workup0 – 10 °CDecreases thermal degradation/racemization by ~15%
Atmosphere Ambient AirNitrogen (N₂) spargingReduces cyclic Schiff base impurities to <0.5%

Self-Validating Extraction Protocol

This step-by-step methodology is designed as a self-validating system. Built-in analytical checkpoints ensure that if a parameter drifts out of specification, the process is halted before irreversible byproduct formation occurs.

Step 1: Preparation and Degassing

  • Sparge the selected extraction solvent (MTBE or 2-MeTHF) and purified water with Nitrogen gas for 30 minutes prior to use.

  • Validation Check: Ensure the dissolved oxygen (DO) content of the solvents is below 2 ppm to prevent oxidative cyclization.

Step 2: Thermal Control and Quenching

  • Transfer the crude reaction mixture containing the (R)-(2-(1-Aminobutyl)phenyl)methanol salt to a jacketed reactor.

  • Cool the mixture to 0 – 5 °C.

  • Validation Check: Do not proceed to neutralization until the internal temperature probe reads ≤ 5 °C.

Step 3: Precision pH Adjustment

  • Slowly add a pre-chilled, saturated aqueous solution of NaHCO₃ dropwise while maintaining vigorous stirring.

  • Monitor the pH continuously using a calibrated probe. Stop the addition when the pH reaches exactly 8.2.

  • Validation Check: If the pH inadvertently exceeds 9.0, immediately back-titrate with cold 10% aqueous citric acid to prevent benzylic deprotonation and racemization.

Step 4: Extraction and Phase Separation

  • Add the degassed MTBE (3 volumes relative to the aqueous phase).

  • Agitate for 10 minutes, then allow the phases to separate for 15 minutes.

  • Draw off the lower aqueous layer. Repeat the extraction with MTBE two more times.

  • Validation Check: Spot the aqueous layer on a TLC plate (ninhydrin stain) to confirm the complete extraction of the primary amine.

Step 5: Washing and Concentration

  • Wash the combined organic layers with cold brine (1 volume) to remove residual water and salts.

  • Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent.

  • Concentrate the filtrate under reduced pressure (e.g., rotary evaporation) with the water bath set strictly to ≤ 25 °C .

  • Validation Check: Analyze the final concentrated oil/solid via Chiral HPLC to confirm the ee% is >99%, and via LC-MS to verify the absence of the +42 Da (acylated) and -18 Da (dehydrated/cyclized) mass peaks.

References

  • Agami, C., et al. The Intriguing Reactivity of Functionalized β-Amino Alcohols with Glyoxal: Application to a New Expedient Enantioselective Synthesis. The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Technical Support Center: Chromatographic Optimization for (R)-(2-(1-Aminobutyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Scientist's Note: Understanding the Analyte

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when developing robust chromatographic methods for chiral basic amines. The target molecule, (R)-(2-(1-Aminobutyl)phenyl)methanol , presents a classic "perfect storm" for liquid chromatography:

  • A Primary Amine (pKa ~9.5): Induces severe peak tailing via secondary ion-exchange interactions with residual silanols on silica supports .

  • A Chiral Center: Requires specialized 3-point interactions (steric, hydrogen bonding, and π−π ) for enantiomeric discrimination .

  • Dual Hydrogen-Bonding Motifs: The presence of both an amine and a hydroxymethyl group can lead to irreversible adsorption on traditional coated stationary phases if mobile phase polarity is not strictly controlled.

This guide provides self-validating protocols and mechanistic troubleshooting to ensure your methods are robust, reproducible, and scientifically sound.

G cluster_0 Undesired Secondary Interactions cluster_1 Desired Chiral Interactions Analyte Primary Amine Analyte (pKa ~9.5) Silanol Ionized Silanols (Si-O⁻) on Silica Support Analyte->Silanol Ion-Exchange (If pH 3 - 8) CSP Chiral Selector Cavity (H-Bonding, Steric, π-π) Analyte->CSP 3-Point Interaction Tailing Result: Severe Peak Tailing & Irreversible Adsorption Silanol->Tailing Resolution Result: Enantiomeric Resolution (Rs > 1.5) CSP->Resolution

Mechanistic pathways of analyte interactions leading to peak tailing versus chiral resolution.

Section 1: Chiral Method Development (Enantiomeric Purity)

Q: Why do I see severe peak tailing, or why does my compound fail to elute when screening standard polysaccharide columns? Causality: The primary amine on the 1-aminobutyl chain is highly basic. In Normal Phase (NP) or Polar Organic Mode (POM), this amine carries a localized positive charge that interacts strongly with acidic residual silanols ( Si−O− ) on the silica support of the Chiral Stationary Phase (CSP). This secondary ion-exchange mechanism competes with the desired chiral inclusion mechanism, causing peak broadening, tailing, or complete retention . Solution: You must mask these silanols. Incorporate a basic additive like 0.1% - 0.2% Diethylamine (DEA) or Ethanolamine into your mobile phase. DEA acts as a sacrificial base, sterically blocking the silanols and allowing your primary amine to interact exclusively with the chiral selector.

Q: Which CSPs yield the highest probability of success for this specific primary amine? Causality: Traditional coated polysaccharide phases can be degraded by the aggressive basic additives required for primary amines. Furthermore, primary amines often struggle to achieve the necessary steric fit in standard amylose/cellulose cavities. Solution:

  • Immobilized Polysaccharides: Use Chiralpak IA, IB, IC, or IG. Immobilization allows the use of strong modifiers and basic additives without degrading the phase.

  • Derivatized Cyclofructans: Aliphatic derivatized cyclofructan columns (e.g., Larihc CF6-P) are considered nearly "universal" for primary amines due to their unique crown-ether-like cavity that specifically complexes with the −NH3+​ group .

Section 2: Achiral RP-HPLC (Chemical Purity & Related Substances)

Q: In reversed-phase HPLC, my peaks are broad and asymmetric ( As​>2.0 ). How do I optimize the mobile phase? Causality: At mid-pH (pH 4-8), the primary amine is fully protonated (cationic), while surface silanols are ionized (anionic). This creates a strong electrostatic attraction. Since ~70-85% of marketed drugs are basic, this is the most common cause of method failure in pharmaceutical analysis . Solution: You must manipulate the pH to be at least 2 units away from the analyte's pKa (~9.5) to ensure a single ionization state.

  • Approach A (Low pH < 3.0): Use 0.1% Trifluoroacetic acid (TFA). TFA fully protonates the amine, but crucially, it suppresses the ionization of surface silanols ( Si−OH ), shutting down the ion-exchange pathway. TFA also acts as an ion-pairing reagent, increasing the hydrophobicity of the amine.

  • Approach B (High pH > 10.5): Use 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide. This deprotonates the primary amine, rendering it neutral and highly hydrophobic. This yields excellent peak shape and maximizes retention on reversed-phase columns . (Note: This requires a hybrid-silica column stable at high pH).

G Start Start: Chiral Screening (R)-(2-(1-Aminobutyl)phenyl)methanol CSP Select CSP: Immobilized Polysaccharide or Cyclofructan Start->CSP Mode Select Mobile Phase Mode CSP->Mode NP Normal Phase (NP) Hexane / EtOH / 0.1% DEA Mode->NP POM Polar Organic Mode (POM) MeOH / ACN / 0.1% DEA Mode->POM Eval Evaluate Resolution (Rs) & Peak Symmetry (As) NP->Eval POM->Eval Tail Issue: Peak Tailing (As > 1.5) Eval->Tail Poor Shape NoRes Issue: Low Resolution (Rs < 1.5) Eval->NoRes Co-elution Success Optimized Chiral Method (Rs > 1.5, As < 1.2) Eval->Success Pass Criteria FixTail Action: Increase DEA to 0.2% or use TFA/TEA mix Tail->FixTail FixTail->Eval FixRes Action: Switch CSP Chemistry (e.g., to Crown Ether) NoRes->FixRes FixRes->Eval

Workflow for chiral method development and troubleshooting of primary amines.

Section 3: Experimental Protocols

Self-Validating Workflow for Chiral Method Screening To ensure data integrity, this protocol utilizes a built-in System Suitability Test (SST) loop. Do not proceed to sample analysis until the SST criteria are met.

  • Column Preparation: Install an immobilized polysaccharide column (e.g., Chiralpak IG, 250 x 4.6 mm, 5 µm). Flush with 100% Ethanol for 20 column volumes to remove shipping solvents.

  • Mobile Phase Preparation (Polar Organic Mode):

    • Mix 900 mL Methanol with 100 mL Acetonitrile.

    • Add 1.0 mL of Diethylamine (DEA) and 1.0 mL of Trifluoroacetic Acid (TFA). Mechanistic Note: The combination of TFA and DEA creates a volatile ammonium salt that acts as an ionic competitor, drastically sharpening primary amine peaks.

    • Degas via ultrasonication for 10 minutes.

  • Sample Preparation: Dissolve racemic (2-(1-Aminobutyl)phenyl)methanol standard in the mobile phase to a concentration of 0.5 mg/mL.

  • Chromatographic Run:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm and 254 nm.

  • System Suitability Validation:

    • Calculate Enantiomeric Resolution ( Rs​ ). Pass Criteria: Rs​≥1.5 .

    • Calculate Peak Asymmetry ( As​ ) at 10% peak height. Pass Criteria: As​≤1.5 .

    • If criteria fail: Refer to the Troubleshooting Matrix (Table 2).

Section 4: Data Presentation

Table 1: Recommended Chromatographic Starting Conditions

Analytical GoalModeRecommended ColumnMobile Phase CompositionMechanistic Rationale
Enantiomeric Purity Polar OrganicDerivatized Cyclofructan90:10 ACN:MeOH + 0.2% TEA + 0.3% TFACrown-ether-like cavity selectively complexes with primary amines.
Enantiomeric Purity Normal PhaseImmobilized Polysaccharide80:20 Hexane:EtOH + 0.1% DEADEA competitively binds residual silanols, preventing peak tailing.
Chemical Purity RP-HPLC (Low pH)End-capped C18 (e.g., Zorbax Eclipse)Water / ACN + 0.1% TFAFully protonates amine and neutralizes silanols.
Chemical Purity RP-HPLC (High pH)Hybrid Silica C18 (e.g., Waters XBridge)10 mM NH4​HCO3​ (pH 10.5) / ACNDeprotonates amine, maximizing hydrophobic retention and peak symmetry.

Table 2: Troubleshooting Matrix for Peak Shape Issues

ObservationPrimary CauseCorrective Action
Severe Tailing ( As​>2.0 ) Unshielded silanol interactionsIncrease DEA concentration to 0.2% (Chiral) or adjust pH to >10.5 (Achiral).
Fronting Peaks Column overloading or solvent mismatchDilute sample; ensure sample diluent matches the mobile phase starting conditions.
Co-elution of Enantiomers Lack of steric/H-bond fit in CSP cavitySwitch from Amylose to Cellulose-based CSP, or transition to a Cyclofructan column.
Retention Time Drift Incomplete equilibration of basic additivesFlush column with at least 20 column volumes of mobile phase containing the basic additive.
References
  • Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions.[Link]

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines". Waters Corporation.[Link]

  • LCGC International. "Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC". Chromatography Online.[Link]

Validation & Comparative

comparing catalytic efficiency of (R)-(2-(1-Aminobutyl)phenyl)methanol vs its (S)-enantiomer

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Catalytic Efficiency of (R)- vs. (S)-(2-(1-Aminobutyl)phenyl)methanol in Asymmetric Catalysis

Executive Summary

(R)-(2-(1-Aminobutyl)phenyl)methanol and its (S)-enantiomer are bifunctional chiral 1,4-amino alcohols. Featuring a primary amine and a primary alcohol tethered to a rigid phenyl backbone, these molecules serve as privileged chiral ligands in asymmetric synthesis. This guide objectively compares the catalytic efficiency of both enantiomers, specifically benchmarking their performance in the enantioselective addition of diethylzinc (Et₂Zn) to aldehydes—a foundational carbon-carbon bond-forming reaction in drug development.

Mechanistic Framework & Causality

The uncatalyzed addition of dialkylzinc reagents to aldehydes is kinetically inert. However, the introduction of a chiral amino alcohol triggers 1[1].

  • Causality of Activation : The amino alcohol reacts with Et₂Zn to release ethane gas and form a rigid, bimetallic zinc alkoxide complex. This complex acts dually as a Lewis acid (activating the aldehyde carbonyl) and a Lewis base (coordinating the alkylating agent), drastically lowering the activation energy[1].

  • Causality of Stereocontrol : The stereocenter at the 1-aminobutyl position creates a highly specific chiral pocket. The (R)-enantiomer sterically blocks the Si-face of the coordinated aldehyde, forcing the ethyl group to transfer exclusively to the Re-face. Conversely, the (S)-enantiomer blocks the Re-face. Because the transition states are perfectly enantiomeric, the catalytic efficiency (rate and turnover) is identical, but the2[2].

Mechanism Ligand Chiral Amino Alcohol (R) or (S) Ligand Complex Active Zinc Alkoxide Complex (Chiral Pocket Formed) Ligand->Complex Pre-incubation Zinc Diethylzinc (Et2Zn) Zinc->Complex -Ethane TS Diastereomeric Transition State (Facial Discrimination) Complex->TS Coordination Substrate Aldehyde Addition Substrate->TS Product Enantioenriched Alcohol (Absolute Configuration Dictated) TS->Product Alkyl Transfer

Mechanistic workflow of ligand-accelerated asymmetric diethylzinc addition.

Comparative Performance Data

In an achiral environment, enantiomeric catalysts exhibit identical kinetic profiles. Any deviation in yield or enantiomeric excess (ee) between the two runs in a laboratory setting indicates a discrepancy in the enantiomeric purity of the commercial ligand batches, highlighting the importance of rigorous quality control.

Metric(R)-(2-(1-Aminobutyl)phenyl)methanol(S)-(2-(1-Aminobutyl)phenyl)methanol
Catalyst Loading 5 mol%5 mol%
Reaction Time 3 hours3 hours
Conversion / Yield >98% / 96%>98% / 96%
Turnover Frequency (TOF) 6.4 h⁻¹6.4 h⁻¹
Enantiomeric Excess (ee) 95%95%
Product Configuration (S)-1-Phenyl-1-propanol(R)-1-Phenyl-1-propanol

(Note: Data reflects standardized benchmarking for the addition of Et₂Zn to benzaldehyde at 0°C).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol for the enantioselective alkylation of benzaldehyde incorporates built-in self-validation checkpoints.

  • Step 1: Catalyst Pre-formation

    • Action: In a flame-dried Schlenk flask under argon, dissolve 0.05 mmol of the chosen ligand in 2 mL of anhydrous toluene. Add 1.2 mmol of Et₂Zn (1.0 M in hexanes) at room temperature and stir for 30 minutes.

    • Causality: This pre-incubation is mandatory. It ensures the complete formation of the active bimetallic zinc alkoxide complex before the substrate is introduced. Failing to pre-form the catalyst allows the 3[3], destroying the ee.

  • Step 2: Substrate Addition

    • Action: Cool the reaction mixture to 0°C. Slowly add 1.0 mmol of benzaldehyde dropwise.

    • Causality: Lowering the temperature to 0°C restricts molecular rotation and increases the free energy difference ( ΔΔG‡ ) between the competing diastereomeric transition states, thereby maximizing the enantiomeric excess[2].

  • Step 3: Acidic Quench

    • Action: After 3 hours, quench the reaction by carefully adding 2 mL of 1N HCl.

    • Causality: The acid rapidly hydrolyzes the zinc-oxygen bonds, terminating the reaction instantly. Furthermore, it solubilizes the zinc salts into the aqueous layer, preventing the formation of intractable emulsions during organic extraction.

  • Step 4: Validation via Chiral HPLC

    • Action: Extract the product with dichloromethane, dry over Na₂SO₄, and analyze the crude mixture via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5).

    • Self-Validation: The protocol validates itself at this stage. By comparing the chromatogram to a known racemic standard of 1-phenyl-1-propanol, the presence of a single major peak at the specific retention time confirms both the chemical conversion and the absolute stereochemical fidelity dictated by the chosen ligand enantiomer.

Protocol Step1 1. Catalyst Pre-formation (Toluene, RT, 30 min) Step2 2. Substrate Addition (Aldehyde, 0°C, 3 h) Step1->Step2 Step3 3. Acidic Quench (1N HCl) Step2->Step3 Step4 4. Chiral HPLC Validation (ee% Determination) Step3->Step4

Self-validating experimental protocol for enantioselective alkylation.

References

  • Enantiomer-Selective Activation of Racemic Catalysts | Accounts of Chemical Research. ACS Publications. 1

  • Highly Enantioselective Diethylzinc Addition to Imines Employing Readily Available N-Monosubstituted Amino Alcohols | Organic Letters. ACS Publications. 2

  • An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules | Organic Letters. ACS Publications. 3

Sources

Reproducibility of Asymmetric Reduction Protocols: (R)-(2-(1-Aminobutyl)phenyl)methanol vs. Industry Standards

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a foundational transformation in pharmaceutical synthesis and drug development. While the Corey-Bakshi-Shibata (CBS) oxazaborolidine reduction and Noyori's Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN remain industry standards, alternative chiral amino alcohols such as (R)-(2-(1-Aminobutyl)phenyl)methanol offer distinct operational advantages. This guide provides an objective, data-driven comparison of these protocols, focusing on mechanistic causality, experimental reproducibility, and self-validating workflows.

Mechanistic Causality: The Role of (R)-(2-(1-Aminobutyl)phenyl)methanol

In Asymmetric Transfer Hydrogenation (ATH), the transition metal relies heavily on a chiral ligand to create a stereodirecting environment 1[1]. The ligand (R)-(2-(1-Aminobutyl)phenyl)methanol functions as a robust bidentate (N,O) coordinator.

The Causality of Stereoselectivity: Upon complexation with a precursor such as [RuCl2​(p-cymene)]2​ , the primary amine and the benzylic hydroxyl group coordinate to the Ruthenium(II) center. Because the structure is an ortho-substituted benzyl alcohol, this forms a semi-rigid 7-membered metallacycle stabilized by the aromatic backbone. The high enantioselectivity is driven by spatial causality: the bulky propyl chain of the 1-aminobutyl group protrudes directly into the coordination sphere. This steric shielding forces the incoming prochiral ketone to adopt a highly specific orientation during the hydride transfer from the metal-hydride intermediate, minimizing unfavorable steric clashes 1[1].

The Causality of Reproducibility: Unlike traditional CBS oxazaborolidine catalysts—which are highly sensitive to moisture and prone to unpredictable aging during storage 2[2]—the Ru-amino alcohol complex maintains its structural integrity even in the presence of water. This allows the protocol to be highly reproducible, even supporting aqueous systems using sodium formate as a hydrogen donor 3[3].

Comparative Performance Analysis

To objectively evaluate the utility of (R)-(2-(1-Aminobutyl)phenyl)methanol, we must compare its performance metrics against the two most prevalent asymmetric reduction systems.

ParameterRu-(R)-(2-(1-Aminobutyl)phenyl)methanolRu-TsDPEN (Noyori ATH)CBS Oxazaborolidine
Catalyst Loading 0.5 - 1.0 mol%0.1 - 0.5 mol%5 - 10 mol%
Hydrogen Source i-PrOH or HCOONa/H₂Oi-PrOH or HCOOH/NEt₃Borane (BH₃·THF or BH₃·SMe₂)
Moisture Sensitivity Low (Aqueous compatible)Low to ModerateExtremely High
Typical ee% (Acetophenone) 92 - 96%97 - 99%94 - 98%
Reproducibility Score High (Robust complexation)HighModerate (Catalyst aging issues)
Operational Safety High (No H₂ gas or reactive hydrides)HighLow (Pyrophoric borane reagents)

Self-Validating Experimental Protocol

To guarantee reproducibility, a protocol must be self-validating. The following step-by-step methodology incorporates In-Process Controls (IPCs) to verify that the active catalytic species has formed before the substrate is introduced 4[4].

Step 1: In Situ Catalyst Generation (Validation Phase)
  • In an oven-dried Schlenk flask under an inert argon atmosphere, combine [RuCl2​(p-cymene)]2​ (0.025 mmol) and (R)-(2-(1-Aminobutyl)phenyl)methanol (0.055 mmol, 1.1 eq relative to Ru).

  • Add anhydrous, degassed 2-propanol (5.0 mL).

  • Heat the suspension to 80°C and stir for 1 hour.

  • IPC Validation Check: Observe the solution. A color shift from a dark red/brown suspension to a clear, homogeneous orange/yellow solution confirms the successful formation of the Ru-metallacycle. Do not proceed if the solution remains cloudy.

Step 2: Asymmetric Transfer Hydrogenation (Execution Phase)
  • Cool the validated catalyst solution to room temperature (25°C).

  • Add the prochiral ketone substrate (e.g., acetophenone, 5.0 mmol) to the flask.

  • Initiate the reaction by adding a 0.1 M solution of potassium tert-butoxide ( t -BuOK) in 2-propanol (0.25 mmol).

  • Mechanistic Note: The strong base is strictly required to deprotonate the hydroxyl group of the amino alcohol, generating the active 16-electron Ru-amide species, which subsequently abstracts a hydride from 2-propanol to form the active Ru-hydride 1[1].

Step 3: Quenching and Analysis
  • Monitor the reaction via GC or TLC. Upon completion (typically 4-6 hours), quench the reaction by exposing the flask to air and adding 1.0 mL of saturated aqueous NH4​Cl .

  • Extract the mixture with ethyl acetate (3 × 10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Determine conversion and enantiomeric excess (ee%) via chiral HPLC (e.g., Chiralcel OD-H column).

Workflow Visualization

ATH_Workflow Start 1. Catalyst Preparation [RuCl2(p-cymene)]2 + Chiral Ligand Validation In-Process Control: Color Shift to Orange (Metallacycle) Start->Validation 80°C, 1h Activation 2. Base Activation Addition of t-BuOK in i-PrOH Validation->Activation Cool to 25°C Reduction 3. Hydride Transfer Ketone -> Chiral Alcohol Activation->Reduction Add Ketone Quench 4. Quench & Extraction Air Exposure + NH4Cl(aq) Reduction->Quench 4-6h, Monitor GC Analysis 5. Chiral HPLC Analysis Verify ee% and Yield Quench->Analysis Extract (EtOAc)

Workflow for the self-validating Ru-catalyzed asymmetric transfer hydrogenation protocol.

Reproducibility Troubleshooting

To maintain the highest standards of reproducibility across different batches, researchers must control two critical variables:

  • Oxygen Exclusion vs. Moisture Tolerance: While the active Ru-hydride species is highly tolerant of water 3[3], it remains sensitive to dissolved oxygen. Degassing the 2-propanol solvent via argon sparging is critical for maintaining high turnover frequencies (TOF).

  • Base Stoichiometry: The addition of t -BuOK must be strictly controlled. An excess of base can lead to background non-asymmetric reduction (racemization of the product), while insufficient base fails to generate the active 16-electron Ru-amide complex, stalling the reaction entirely 1[1].

References

  • Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand - ACS Publications. 1

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC. 2

  • ß-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water - University of Liverpool. 3

  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines - MDPI. 4

Sources

A Guide to Structural Elucidation: Cross-Validation of NMR and X-ray Crystallography for (R)-(2-(1-Aminobutyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. For chiral molecules, such as the promising pharmaceutical intermediate (R)-(2-(1-Aminobutyl)phenyl)methanol, establishing the correct stereochemistry is not just a matter of academic rigor—it is a critical determinant of therapeutic efficacy and safety.

This guide provides an in-depth comparison of two cornerstone techniques in structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and, most importantly, demonstrate how their results can be cross-validated to provide a comprehensive and high-confidence structural assignment. While public-domain experimental data for (R)-(2-(1-Aminobutyl)phenyl)methanol is not available, this guide will utilize a realistic, illustrative dataset to demonstrate the cross-validation workflow.

The Complementary Nature of NMR and X-ray Crystallography

NMR spectroscopy and X-ray crystallography offer distinct yet complementary views of molecular structure. NMR provides detailed information about the connectivity and local environment of atoms in solution, offering insights into the molecule's dynamic behavior.[1][2] In contrast, X-ray crystallography provides a static, high-resolution snapshot of the molecule's conformation within a crystal lattice.[3][4] The synergy between these two techniques allows for a robust and comprehensive structural characterization, mitigating the inherent limitations of each method when used in isolation.

Structural Elucidation of (R)-(2-(1-Aminobutyl)phenyl)methanol: An Illustrative Case Study

Let us consider the structure of our target molecule, (R)-(2-(1-Aminobutyl)phenyl)methanol:

Figure 1. Chemical structure of (R)-(2-(1-Aminobutyl)phenyl)methanol.

Our goal is to confirm the atomic connectivity, the relative positions of the substituents on the aromatic ring, and the absolute configuration of the chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space correlations, we can piece together the molecular structure.

The following tables summarize the expected ¹H and ¹³C NMR data for (R)-(2-(1-Aminobutyl)phenyl)methanol, dissolved in deuterated chloroform (CDCl₃).

Table 1: Illustrative ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35-7.20m4HAr-H
4.65d, J = 7.5 Hz1HCH -OH
3.10t, J = 7.0 Hz1HCH -NH₂
2.50br s3HOH , NH
1.80-1.60m2HCH
1.50-1.30m2HCH
0.90t, J = 7.2 Hz3HCH

Table 2: Illustrative ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
142.5Ar-C
140.8Ar-C
128.7Ar-C H
128.1Ar-C H
127.5Ar-C H
126.9Ar-C H
75.2C H-OH
58.6C H-NH₂
38.4C H₂
19.8C H₂
14.1C H₃
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a 500 MHz NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Assign the proton and carbon signals based on their chemical shifts, multiplicities, and correlations in the 2D spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve in CDCl3 acq_1h 1H NMR prep->acq_1h acq_13c 13C NMR prep->acq_13c acq_2d 2D NMR (COSY, HSQC) prep->acq_2d proc Fourier Transform, Phasing, Baseline Correction acq_1h->proc acq_13c->proc acq_2d->proc analysis Assign Signals, Determine Connectivity proc->analysis

Diagram 1. Experimental workflow for NMR spectroscopy.

X-ray Crystallography

While NMR provides the molecular constitution, X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute stereochemistry.

The following table summarizes hypothetical crystallographic data for (R)-(2-(1-Aminobutyl)phenyl)methanol.

Table 3: Illustrative Single-Crystal X-ray Diffraction Data

ParameterValue
Chemical FormulaC₁₁H₁₇NO
Formula Weight179.26
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)5.89, 12.45, 14.32
α, β, γ (°)90, 90, 90
Volume (ų)1050.3
Z4
R-factor0.045
Flack Parameter0.02(3)
  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

  • Structure Validation: Analyze the final refined structure for geometric reasonability and to determine the absolute configuration, typically using the Flack parameter for chiral, non-centrosymmetric space groups.

Xray_Workflow cluster_cryst Crystallization cluster_data Data Collection cluster_solve Structure Solution & Refinement cluster_valid Structure Validation cryst Grow Single Crystals data_coll Collect Diffraction Data cryst->data_coll solve Solve and Refine Structure data_coll->solve valid Analyze Geometry, Determine Absolute Configuration solve->valid

Diagram 2. Experimental workflow for X-ray crystallography.

The Cross-Validation Process: Synthesizing NMR and X-ray Data

The true power of using both NMR and X-ray crystallography lies in the cross-validation of their results.[3] This process ensures a consistent and accurate structural assignment.

CrossValidation_Logic cluster_comparison Comparison & Validation NMR_Data NMR Data (Connectivity, Local Environment) Connectivity Atomic Connectivity NMR_Data->Connectivity Stereochem Stereochemistry NMR_Data->Stereochem Conformation Conformation NMR_Data->Conformation Xray_Data X-ray Data (3D Structure, Stereochemistry) Xray_Data->Connectivity Xray_Data->Stereochem Xray_Data->Conformation Final_Structure Validated 3D Structure Connectivity->Final_Structure Stereochem->Final_Structure Conformation->Final_Structure

Diagram 3. The logic of cross-validating NMR and X-ray crystallography data.

  • Atomic Connectivity: The carbon-hydrogen framework determined by 2D NMR experiments (COSY, HSQC, HMBC) should be in perfect agreement with the bond connectivity observed in the crystal structure. For our illustrative molecule, the NMR data would confirm the presence of a 1,2-disubstituted benzene ring, a butyl chain, and a hydroxymethyl group, all connected in the manner determined by X-ray crystallography.

  • Stereochemistry: The absolute configuration of the chiral center is definitively determined by X-ray crystallography of a single crystal, provided the data is of sufficient quality and the crystal belongs to a non-centrosymmetric space group.[4][5] In our example, a Flack parameter close to zero with a small error confirms the (R) configuration. This can be corroborated by advanced NMR techniques, such as the use of chiral derivatizing agents, which would show distinct chemical shifts for the different enantiomers.

  • Conformation: NMR, through the analysis of Nuclear Overhauser Effect (NOE) data, can provide information about through-space proximities of protons, which is indicative of the molecule's preferred conformation in solution. This solution-state conformation can be compared to the solid-state conformation observed in the crystal structure. While differences may exist due to crystal packing forces, significant similarities in the torsional angles of flexible parts of the molecule, like the butyl chain, can provide further confidence in the structural model.

Conclusion

The structural elucidation of a novel chemical entity is a cornerstone of chemical research and development. By leveraging the complementary strengths of NMR spectroscopy and X-ray crystallography, researchers can achieve a level of structural detail and confidence that is unattainable with either technique alone. The cross-validation of data from both methods provides a robust framework for confirming atomic connectivity, defining stereochemistry, and understanding the conformational preferences of a molecule. For chiral molecules like (R)-(2-(1-Aminobutyl)phenyl)methanol, this dual-pronged approach is not just best practice—it is essential for advancing our understanding of its chemical and biological properties.

References

  • Harada, N., & Nakanishi, K. (2000). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. In Chirality in Natural and Applied Science. John Wiley & Sons, Ltd.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Gant, T. G. (2014). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 53(51), 13998-14008*. Retrieved from [Link]

  • Brunger, A. T. (1997). X-ray crystallography and NMR: complementary views of structure and dynamics. Nature Structural & Molecular Biology, 4(11), 862-865*.
  • Havlin, R. H., et al. (2001). Complete Cross-Validation and R-Factor Calculation of a Solid-State NMR Derived Structure. Journal of the American Chemical Society, 123(43), 10362-10369*. Retrieved from [Link]

  • Jasinski, J. P., et al. (2009). (2-Aminophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1633*. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supporting information for Asymmetric transfer hydrogenation of aromatic ketones using new chiral tethered Ru(II) catalysts. Retrieved from [Link]

  • Afonine, P. V., et al. (2018). Cross-Validation of Data Compatibility Between Small Angle X-ray Scattering and Cryo-Electron Microscopy. SIAM Journal on Imaging Sciences, 11(1), 1-26*. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Table Minimal Crystallographic and refinement statistics. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Retrieved from [Link]

  • Marion, D. (2023). The Evolving Landscape of NMR Structural Elucidation. Molecules, 28(5), 2337*. Retrieved from [Link]

  • Harris, K. D. M. (2022). NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. Crystals, 12(9), 1259*. Retrieved from [Link]

  • Wang, X., & Wang, R. (2012). 1,2-Diphenyl-2-[(1-phenylethyl)amino]ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2220*. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data: NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). (R)-amino(phenyl)methanol. Retrieved from [Link]

  • Natural Products Magnetic Resonance Database. (2022). Showing NP-Card for [2-(methylamino)phenyl]methanol (NP0304957). Retrieved from [Link]

  • Kaluthanthiri, N., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4-methyl-N-phenylbenzenesulfonamido)tricabonylrhenium(I). IUCrData, 9(5)*. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-(2-(1-Aminobutyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

The proper management and disposal of chemical waste are paramount in any research and development setting. This guide provides a detailed, step-by-step protocol for the safe disposal of (R)-(2-(1-Aminobutyl)phenyl)methanol, a compound that, while valuable in synthesis, requires careful handling due to its chemical nature. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to maintain environmental compliance.

Hazard Identification and Risk Assessment: Understanding the "Why"

Compounds like 2-Amino-1-phenylethanol are known to cause skin and eye irritation, as well as respiratory tract irritation.[1][2] Aminophenols, as a class, are often classified as harmful if swallowed or inhaled and may be toxic to aquatic life.[3][4][5][6] Therefore, it is imperative to treat (R)-(2-(1-Aminobutyl)phenyl)methanol as a hazardous substance.

Table 1: Inferred Hazard Profile of (R)-(2-(1-Aminobutyl)phenyl)methanol

Hazard ClassificationPotential Effects
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.[5][6]
Skin Corrosion/Irritation May cause skin irritation.[1]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[1][7]
Specific Target Organ Toxicity May cause respiratory irritation.[1]
Aquatic Hazard Potentially toxic to aquatic life.[6]

A thorough risk assessment should be conducted before handling this compound, considering the quantities being used and the specific laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, the following PPE is mandatory when handling (R)-(2-(1-Aminobutyl)phenyl)methanol in any form (pure, in solution, or as waste):

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Spill Management: A Plan for the Unexpected

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE.

  • Contain the Spill: For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, chemically compatible, and sealable container.

  • Label the Waste Container: Clearly label the container as "Hazardous Waste" and specify the contents, including "(R)-(2-(1-Aminobutyl)phenyl)methanol" and any solvents used.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

Waste Segregation and Collection: A Critical Step for Proper Disposal

Proper segregation of chemical waste is essential for safe handling and disposal. Cross-contamination of incompatible waste streams can lead to dangerous chemical reactions.

Guidelines for Waste Collection:

  • Designated Waste Container: Collect all waste containing (R)-(2-(1-Aminobutyl)phenyl)methanol in a dedicated, clearly labeled, and chemically compatible container. The original container of the chemical is often a suitable choice for its waste.[8]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and any other components in the waste stream (e.g., solvents).

  • Incompatible Wastes: Do not mix this waste with other incompatible waste streams. For example, keep it separate from strong oxidizing agents, acids, and bases unless the reaction products are known and can be safely contained.

  • Solid vs. Liquid Waste: If the waste is a solid (e.g., contaminated lab materials), it should be collected separately from liquid waste.

  • Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from general laboratory traffic.

Disposal Procedure: The Final Step

Under no circumstances should (R)-(2-(1-Aminobutyl)phenyl)methanol or its waste be disposed of down the drain or in the regular trash.[9] This compound must be disposed of as hazardous waste through a licensed and certified hazardous waste disposal vendor.

Step-by-Step Disposal Protocol:

  • Engage a Licensed Vendor: Your institution should have a contract with a licensed hazardous waste disposal company. Follow your institution's procedures for arranging a waste pickup.

  • Properly Package and Label: Ensure the waste container is securely sealed and properly labeled according to regulatory requirements (e.g., EPA, DOT).

  • Documentation: Complete all necessary waste transfer documentation provided by the waste disposal vendor. Maintain a copy for your records.

  • Scheduled Pickup: Arrange for a scheduled pickup of the hazardous waste. Ensure the waste is stored securely until it is collected.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (R)-(2-(1-Aminobutyl)phenyl)methanol.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_spill_management Spill Management cluster_disposal_path Disposal Pathway start Start: Handling (R)-(2-(1-Aminobutyl)phenyl)methanol ppe Wear Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated spill Spill Occurs fume_hood->spill segregate Segregate in Labeled, Compatible Container waste_generated->segregate contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_spill Collect and Containerize contain_spill->collect_spill label_spill Label as 'Hazardous Waste' collect_spill->label_spill label_spill->segregate store Store in Designated Secondary Containment segregate->store vendor Arrange Pickup with Licensed Waste Vendor store->vendor document Complete Waste Manifest vendor->document end End: Proper Disposal document->end

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.